molecular formula C24H34ClN5O4S B8263367 (S,R,S)-AHPC-CO-C1-NH2 HCl

(S,R,S)-AHPC-CO-C1-NH2 HCl

Cat. No.: B8263367
M. Wt: 524.1 g/mol
InChI Key: RDVLBRLCBGVZQV-UTYHKCQPSA-N
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Description

(S,R,S)-AHPC-CO-C1-NH2 HCl is a useful research compound. Its molecular formula is C24H34ClN5O4S and its molecular weight is 524.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[(2-aminoacetyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O4S.ClH/c1-14-20(34-13-27-14)16-7-5-15(6-8-16)11-26-22(32)18-9-17(30)12-29(18)23(33)21(24(2,3)4)28-19(31)10-25;/h5-8,13,17-18,21,30H,9-12,25H2,1-4H3,(H,26,32)(H,28,31);1H/t17-,18+,21-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVLBRLCBGVZQV-UTYHKCQPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (S,R,S)-AHPC-CO-C1-NH2 HCl: A Core Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (S,R,S)-AHPC-CO-C1-NH2 HCl, a crucial chemical tool for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of the ubiquitin-proteasome system, the specific role of the von Hippel-Lindau (VHL) E3 ligase, and the elegant mechanism by which molecules like this compound are leveraged to develop Proteolysis-Targeting Chimeras (PROTACs) for the selective degradation of disease-causing proteins.

The Foundation: Hijacking the Cell's Natural Disposal System

Eukaryotic cells maintain protein homeostasis through a sophisticated quality control mechanism known as the Ubiquitin-Proteasome System (UPS).[1][2][3] This pathway is responsible for the degradation of short-lived, misfolded, or damaged proteins. The process involves a three-enzyme cascade (E1, E2, and E3) that tags substrate proteins with a chain of ubiquitin molecules. This polyubiquitin tag serves as a molecular signal, marking the protein for destruction by the 26S proteasome, a large protein complex that unfolds and proteolytically degrades the tagged protein.[2][4]

The specificity of the UPS is conferred by over 600 different E3 ubiquitin ligases, each responsible for recognizing a specific set of substrate proteins.[1][5] This inherent specificity is the key that PROTAC technology exploits. Instead of merely inhibiting a protein's function, PROTACs co-opt a specific E3 ligase to tag a disease-relevant protein for complete elimination.

cluster_UPS Ubiquitin-Proteasome System (UPS) E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ubiquitin Ligase) E2->E3 Ub Transfer Target Target Protein E3->Target Substrate Recognition Tagged_Target Poly-ubiquitinated Target Protein E3->Tagged_Target Poly-ubiquitination Proteasome 26S Proteasome Degradation Degradation (Peptides) Proteasome->Degradation Ub Ubiquitin (Ub) Ub->E1 ATP-dependent Activation Tagged_Target->Proteasome Recognition & Entry

Caption: The Ubiquitin-Proteasome System (UPS) enzymatic cascade.

The Target E3 Ligase: Von Hippel-Lindau (VHL)

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[4] Mutations in the VHL gene are linked to von Hippel-Lindau disease, a condition predisposing individuals to various tumors.[4][6]

Under normal oxygen conditions (normoxia), VHL's primary role is to recognize and target the alpha subunits of Hypoxia-Inducible Factor (HIF-1α) for degradation.[7] This recognition is highly specific: VHL binds to HIF-1α only when a critical proline residue on HIF-1α has been hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[4][8] This hydroxyproline motif sits snugly within a binding pocket on the VHL protein. In low oxygen (hypoxia), the hydroxylation reaction does not occur, HIF-1α is not recognized by VHL, and it accumulates to activate genes that help cells adapt to the low-oxygen environment.

VHL is an attractive E3 ligase for PROTAC development due to its ubiquitous expression across various tissues and the availability of well-characterized, high-affinity small molecule ligands.[9]

This compound: The Molecular Key

This compound is a synthetic, functionalized ligand designed to specifically recruit the VHL E3 ligase. Let's break down its components:

  • (S,R,S)-AHPC: This is the core pharmacophore, also known as VH032.[10][11] It is a potent and selective VHL ligand designed to mimic the crucial hydroxyproline motif of HIF-1α.[4] The specific (S,R,S) stereochemistry is essential for high-affinity binding to the VHL pocket; other stereoisomers, such as (S,S,S)-AHPC, serve as inactive negative controls for experiments. The binding of the VH032 core to VHL has been structurally characterized, with the hydroxyproline-like group forming key hydrogen bonds within the binding site (PDB: 4W9H).[4][12]

  • -CO-C1-NH2 Linker: This component is a short, flexible linker attached to the AHPC core. The terminal primary amine (-NH2) is a critical functional group, serving as a chemical handle for conjugation to a ligand for a Protein of Interest (POI). The linker's nature—its length, rigidity, and attachment point—is not merely a spacer. It is a crucial determinant of a PROTAC's success, profoundly influencing the stability and geometry of the ternary complex (VHL-PROTAC-POI), which in turn dictates the efficiency and selectivity of target degradation.[13][14]

  • HCl Salt: The hydrochloride salt form is used to improve the compound's solubility and stability for easier handling and formulation in research settings.

This molecule is, therefore, not a drug itself but a high-value building block for the synthesis of PROTACs.[15]

Application in PROTAC Synthesis and Mechanism of Action

The primary use of this compound is to serve as the E3 ligase-recruiting moiety in a PROTAC. A researcher synthesizes a PROTAC by covalently attaching this molecule to a ligand that binds to a specific target protein they wish to degrade.

cluster_PROTAC_Synthesis PROTAC Synthesis Workflow VHL_Ligand (S,R,S)-AHPC-CO-C1-NH2 (VHL Ligand with Linker) PROTAC PROTAC Molecule (VHL Ligand - Linker - POI Ligand) VHL_Ligand->PROTAC Chemical Coupling POI_Ligand Target Protein Ligand (with reactive group, e.g., -COOH) POI_Ligand->PROTAC

Caption: General workflow for synthesizing a PROTAC molecule.

Once the PROTAC is introduced into cells, it acts as a molecular matchmaker:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the VHL E3 ligase (via its AHPC moiety) and the target protein (via its POI ligand). This brings the target protein into close proximity with the E3 ligase, forming a ternary complex.[16]

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to lysine residues on the surface of the target protein.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of another target protein molecule.

cluster_PROTAC_MoA PROTAC Mechanism of Action PROTAC PROTAC VHL VHL E3 Ligase PROTAC->VHL POI Protein of Interest (POI) PROTAC->POI Ternary Ternary Complex (VHL-PROTAC-POI) PROTAC->Ternary VHL->Ternary POI->Ternary Ternary->PROTAC Catalytic Release Tagged_POI Poly-ubiquitinated POI Ternary->Tagged_POI Ubiquitination Ub_E2 Ub-loaded E2 Ub_E2->Ternary Proteasome 26S Proteasome Tagged_POI->Proteasome Degradation Degradation Degraded POI Proteasome->Degradation

Caption: Mechanism of PROTAC-induced targeted protein degradation.

Data Presentation: The Efficacy of VHL-Based PROTACs

The effectiveness of a PROTAC is often quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). VHL-based PROTACs have demonstrated exceptional potency against a wide range of targets.

PROTAC ExampleTarget ProteinVHL Ligand CoreDC50 ValueCell Line
ARV-771BET Proteins(S,R,S)-AHPC-Me<1 nM[17][18]Castration-Resistant Prostate Cancer (CRPC) cells
GMB-475BCR-ABL1(S,R,S)-AHPC1.11 µM[19]Ba/F3 cells
Compound 139UndisclosedHeterocyclic VHL Ligand0.87 - 3.3 nM[20]EOL-1, PC3 cells
KRAS DegraderKRAS G12CVHL Ligand~0.1 µM (100 nM)[21]Cancer cells

This table presents representative data to illustrate the potency achievable with VHL-recruiting PROTACs. The specific efficacy of a PROTAC synthesized from this compound will depend on the target ligand and the final linker composition.

Experimental Protocol: Assessing PROTAC-Mediated Degradation

A fundamental experiment to validate the function of a newly synthesized PROTAC is to measure the reduction in the target protein's cellular levels. The Western blot is the gold-standard technique for this purpose.[21][22]

Objective: To determine the dose-dependent degradation of a target protein (POI) by a novel PROTAC.

Materials:

  • Cell line expressing the POI.

  • Novel PROTAC synthesized using this compound.

  • Inactive epimer control PROTAC (synthesized with (S,S,S)-AHPC).

  • Vehicle control (e.g., DMSO).

  • Proteasome inhibitor (e.g., MG132) for mechanism validation.

  • Cell culture reagents, lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).

  • Primary antibodies: anti-POI and anti-loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates (e.g., 6-well or 12-well) and allow them to adhere overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of your novel PROTAC in cell culture media (e.g., 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 1 nM, and a vehicle control).

    • Include controls: a high concentration of the inactive epimer PROTAC and a co-treatment of the novel PROTAC with a proteasome inhibitor like MG132 (10 µM). The MG132 co-treatment should "rescue" the protein from degradation, confirming the involvement of the proteasome.

    • Aspirate the old media from the cells and add the media containing the different PROTAC concentrations.

    • Incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysates at high speed at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each supernatant using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal with an imager.

  • Analysis:

    • Strip or cut the membrane and re-probe with an antibody for a loading control (e.g., GAPDH) to confirm equal protein loading.

    • Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control band intensity for each lane.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC50 value.

Expected Outcome: A dose-dependent decrease in the target protein band intensity should be observed for the active PROTAC. The inactive control should show no degradation, and the MG132 co-treatment should show protein levels similar to the vehicle control.

References

  • Van Molle, I., et al. (2021). VHL ligand binding increases intracellular level of VHL . bioRxiv. [Link]

  • Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders . Chemical Society Reviews. [Link]

  • Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders . PMC. [Link]

  • Maple, H. J., et al. (2023). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) . PMC. [Link]

  • de Lera Ruiz, M., et al. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α . PMC. [Link]

  • Zenewicz, L. A., et al. (2020). E3 Ubiquitin Ligase Von Hippel-Lindau Protein Promotes Th17 Differentiation . PubMed. [Link]

  • Ciulli, A. (2019). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras . PMC. [Link]

  • Berra, E., et al. (2003). Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases . PMC. [Link]

  • Zheng, N., & Shabek, N. (2021). E3 ubiquitin ligases: styles, structures and functions . PMC. [Link]

  • Shagi-Pinhas, N., et al. (2021). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation . PMC. [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs . AxisPharm. [Link]

  • Van Molle, I., et al. (2017). NMR-Based Fragment Screen of the von Hippel-Lindau Elongin C&B Complex . ACS Med. Chem. Lett.[Link]

  • HIF1A - Wikipedia . [Link]

  • Ubiquitin ligase - Wikipedia . [Link]

  • Wang, L., et al. (2020). Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands . Journal of Medicinal Chemistry. [Link]

  • Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders . Chemical Society Reviews. [Link]

  • Sun, X., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase . Oxford Academic. [Link]

  • Li, Y., et al. (2023). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age . Frontiers in Pharmacology. [Link]

  • The ubiquitin-proteasome mediated protein degradation pathway . Animated biology with arpan. [Link]

  • Lindsley, C. W. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta . PMC. [Link]

  • Von Hippel–Lindau tumor suppressor - Wikipedia . [Link]

  • Salceda, S., & Caro, J. (1999). Regulation of hypoxia-inducible factor 1α is mediated by an O2-dependent degradation domain via the ubiquitin-proteasome pathway . PNAS. [Link]

  • Liu, J., et al. (2022). VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives . European Journal of Medicinal Chemistry. [Link]

Sources

Precision Synthesis of AHPC-Based VHL Ligands for PROTAC Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the chemical synthesis and strategic application of 4-hydroxy-1-methyl-pyrrolidine-2-carboxylic acid (AHPC) derivatives, specifically the VH032 scaffold. As the primary recruitment moiety for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase in Targeted Protein Degradation (TPD), the integrity of the AHPC core is paramount. This document moves beyond basic literature review to provide a field-validated, step-by-step protocol for synthesizing high-affinity VHL ligands with engineered "exit vectors" for PROTAC linker attachment.

Part 1: Mechanistic Foundation & Ligand Design

The VHL E3 ligase naturally recognizes the Hypoxia-Inducible Factor 1


 (HIF-1

) only when specific proline residues (Pro564) are hydroxylated. The AHPC scaffold mimics this (2S,4R)-4-hydroxyproline motif, acting as a high-affinity anchor.
The Binding Interface

The VHL binding pocket is stereospecific. The hydroxyl group on the pyrrolidine ring forms critical hydrogen bonds with Ser111 and His115 deep within the VHL


-domain. The "Left-Hand Side" (LHS) acetyl group interacts with Phe91 , while the "Right-Hand Side" (RHS) phenyl tail stacks in a hydrophobic groove.

VHL_Mechanism cluster_complex Ternary Complex VHL VHL E3 Ligase (Beta Domain) Ub Ubiquitin Transfer VHL->Ub E2 Recruitment AHPC AHPC Ligand (VH032 Core) AHPC->VHL H-Bond: OH to Ser111/His115 POI Target Protein (POI) AHPC->POI Linker Connection Ub->POI Polyubiquitination

Figure 1: Mechanistic logic of VHL recruitment. The AHPC ligand anchors the E3 ligase, enabling ubiquitin transfer to the linked target protein.

Part 2: Strategic Retrosynthesis & Exit Vectors

A successful PROTAC synthesis requires an "Exit Vector"—a site on the ligand where a linker can be attached without disrupting the VHL binding affinity.[1]

The Two Primary Exit Vectors
  • Phenolic Exit Vector (RHS): Located on the phenyl ring of the benzylamine tail. This is the most versatile vector (used in VZ185).

  • Terminal Amine Vector (LHS): Located at the N-terminus of the tert-leucine tail.

This guide focuses on the Phenolic VHL Ligand synthesis, as it allows for robust ether linkage chemistry compatible with most PROTAC linkers (PEG/Alkyl chains).

Retrosynthetic Analysis
  • Target: Phenolic-VH032 Derivative.

  • Disconnection 1 (Amide Bond): Breaks into the LHS-Acid (N-Boc-L-tert-leucine) and the AHPC-Amine.

  • Disconnection 2 (Amide Bond): Breaks into trans-4-hydroxy-L-proline and the Functionalized Benzylamine.

Part 3: Practical Synthesis Protocol

Safety Note: All reactions involving coupling reagents (HATU) and halogenated solvents must be performed in a fume hood.

Phase 1: Synthesis of the Right-Hand Side (RHS) Amine

The synthesis begins with the construction of the functionalized benzylamine. For the phenolic variant, we utilize 4-(4-methylthiazol-5-yl)benzylamine with a phenol handle.

Reagents:

  • 4-bromo-benzylamine hydrochloride

  • 4-methylthiazole[2][3]

  • Palladium(II) acetate (Catalyst)

  • Potassium carbonate (Base)

Note: Commercially available "VH032-amine" or "VHL Ligand 1" precursors are often expensive. In-house synthesis via Suzuki coupling or C-H activation is cost-effective for scale-up.

Phase 2: The Core Coupling (The Critical Step)

This step couples the VHL recognition motif (Hydroxyproline) to the RHS tail.

Step 2.1: Coupling

  • Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes at 0°C to activate the acid.

  • Add the RHS Benzylamine (1.0 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

    • Validation: Monitor via LCMS.[4] Look for the [M+H]+ peak corresponding to the Boc-protected intermediate.

  • Workup: Dilute with EtOAc, wash with 1M HCl (carefully, to remove unreacted amine), sat. NaHCO3, and Brine. Dry over MgSO4.

Step 2.2: Deprotection

  • Dissolve the intermediate in DCM.

  • Add TFA (20% v/v). Stir for 1 hour at RT.

  • Evaporate volatiles. Co-evaporate with toluene (3x) to remove residual TFA. This yields the VHL-Amine TFA salt .

Phase 3: Left-Hand Side (LHS) Assembly

The final step attaches the tert-leucine tail, which provides rigidity and hydrophobic contacts.

  • Dissolve N-Boc-L-tert-leucine (1.0 eq) in DMF.

  • Activate with HATU (1.05 eq) and DIPEA (4.0 eq - extra base needed to neutralize the TFA salt from Phase 2).

  • Add the VHL-Amine TFA salt (1.0 eq).

  • Stir for 2 hours at RT.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Summary of Quantitative Reagents
ComponentReagentEquiv.[4][5][6][7]Role
Core N-Boc-trans-4-hydroxy-L-proline1.0VHL Recognition Motif
Coupling HATU1.1Peptide Coupling Agent
Base DIPEA (Hunig's Base)3.0Proton Scavenger
LHS Tail N-Boc-L-tert-leucine1.0Hydrophobic Contact (Phe91)
Solvent DMF (Anhydrous)N/AReaction Medium

Part 4: Workflow Visualization

The following diagram illustrates the convergent synthesis of the functionalized VHL ligand.

Synthesis_Workflow Hyp N-Boc-trans-4-hydroxy-L-proline Coupled Intermediate 1: Boc-Hyp-Benzylamine Hyp->Coupled HATU, DIPEA, DMF (Amide Coupling) Amine Functionalized Benzylamine (RHS Tail) Amine->Coupled HATU, DIPEA, DMF (Amide Coupling) Deprotected Intermediate 2: Hyp-Benzylamine (TFA Salt) Coupled->Deprotected TFA/DCM (Boc Removal) Product Final VHL Ligand (VH032 Derivative) Deprotected->Product HATU, DIPEA (Final Assembly) Tle N-Boc-L-tert-leucine (LHS Tail) Tle->Product HATU, DIPEA (Final Assembly)

Figure 2: Convergent synthetic route for VH032-based ligands. The sequence prioritizes the preservation of stereochemistry on the hydroxyproline core.

Part 5: Quality Control & Validation (Self-Validating Systems)

To ensure the trustworthiness of the synthesized ligand, the following analytical checkpoints must be met.

Stereochemical Integrity (NMR)

The most common failure mode is epimerization at the C2 or C4 position of the proline ring.

  • Checkpoint: In 1H NMR (DMSO-d6), the

    
    -proton of the hydroxyproline should appear as a doublet of doublets (or multiplet) around 4.3–4.5 ppm .
    
  • Diastereomers: If epimerization occurs, you will see "shadow peaks" adjacent to the major amide rotamers. The integration ratio should be >95:5.

Binding Validation (Biophysical)

Before using the ligand in a PROTAC, validate binding to VHL.

  • Fluorescence Polarization (FP): Displace a HIF-1

    
     peptide probe. High-affinity ligands (like VH032) typically show 
    
    
    
    values < 200 nM
    [1].
  • Isothermal Titration Calorimetry (ITC): Verify the enthalpy-driven binding characteristic of the hydroxyproline interaction.

References

  • Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules to Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society.

  • Galdeano, C., et al. (2014). Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit. Journal of Medicinal Chemistry.

  • Frost, J., et al. (2016). Potent and Selective Chemical Probe of Hypoxic Signaling Downstream of HIF-α Hydroxylation via VHL Inhibition. Nature Communications.

  • Soares, P., et al. (2018). Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Structure-Activity Relationships Leading to the Chemical Probe VH298.[2][8] Journal of Medicinal Chemistry.

Sources

The Gatekeeper of Hypoxia: A Technical Guide to the Role of von Hippel-Lindau in Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of the cellular machinery that senses and responds to changes in oxygen availability. At the heart of its function lies its role as the substrate recognition subunit of a Cullin-RING E3 ubiquitin ligase complex, which targets specific proteins for degradation via the ubiquitin-proteasome system. The primary and most well-characterized substrate of the VHL E3 ligase is the alpha subunit of the hypoxia-inducible factor (HIF-α) transcription factor. In normoxic conditions, VHL-mediated degradation of HIF-α prevents the transcription of hypoxia-response genes. When VHL is inactivated or in hypoxic conditions, HIF-α accumulates, leading to the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, processes that are often co-opted by cancer cells. This guide provides an in-depth technical overview of the VHL-mediated protein degradation pathway, key experimental methodologies to interrogate its function, and its therapeutic relevance in drug discovery.

Introduction: The VHL-HIF Axis, a Master Regulator of Oxygen Homeostasis

The von Hippel-Lindau protein (pVHL) is a key tumor suppressor, and its inactivation is a hallmark of VHL disease, a hereditary cancer syndrome, as well as sporadic clear cell renal cell carcinoma (ccRCC).[1][2] The central function of pVHL is to orchestrate the degradation of the alpha subunits of hypoxia-inducible factors (HIF-1α and HIF-2α).[3][4] Under normal oxygen levels (normoxia), HIF-α subunits are continuously produced but rapidly degraded, maintaining low intracellular levels.[3] This rapid turnover is mediated by the VHL E3 ubiquitin ligase complex. However, under low oxygen conditions (hypoxia), this degradation is inhibited, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of a wide array of genes that promote adaptation to the low-oxygen environment.[5][6]

The significance of this pathway extends beyond normal physiology. In many cancers, the VHL-HIF axis is dysregulated, leading to a "pseudo-hypoxic" state where HIF-target genes are constitutively active, driving tumor growth, angiogenesis, and metastasis.[6][7] Consequently, the VHL E3 ligase has emerged as a critical target for therapeutic intervention.[8] Understanding the intricate molecular mechanisms of VHL-mediated protein degradation is therefore paramount for developing novel cancer therapies.

The VHL E3 Ubiquitin Ligase Complex: A Molecular Machine for Protein Degradation

The VHL protein does not act alone; it is the substrate recognition component of a larger multi-protein E3 ubiquitin ligase complex, often referred to as the VCB-Cul2 complex.[9][10][11] This complex is a member of the Cullin-RING Ligase (CRL) family, the largest family of E3 ubiquitin ligases in humans.[12][13]

The core components of the VHL E3 ligase complex are:

  • Von Hippel-Lindau Protein (VHL): The substrate receptor that directly binds to the target protein (e.g., HIF-α).[7]

  • Elongin B and Elongin C: These proteins form a stable heterodimer that acts as an adaptor, linking VHL to the Cullin scaffold.[9][11]

  • Cullin 2 (Cul2): A scaffold protein that provides the structural backbone for the complex, bringing the substrate receptor and the catalytic components into proximity.[10][13]

  • RING-Box Protein 1 (Rbx1): A small RING-finger domain-containing protein that recruits the E2 ubiquitin-conjugating enzyme, which carries the activated ubiquitin.[10][11]

The assembly of this complex is crucial for its ligase activity. Disease-causing mutations in VHL often disrupt its interaction with Elongin C or its ability to bind substrates, thereby inactivating the E3 ligase complex.[7]

The Ubiquitination Cascade: A Step-by-Step Process

The VHL E3 ligase catalyzes the final step in the ubiquitination cascade, which is a three-enzyme process:

  • E1 Ubiquitin-Activating Enzyme: In an ATP-dependent reaction, the E1 enzyme activates ubiquitin, forming a high-energy thioester bond with a cysteine residue in its active site.[4][14]

  • E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 to a cysteine residue on an E2 enzyme.[14][15][16]

  • E3 Ubiquitin Ligase (VHL Complex): The E3 ligase acts as a scaffold, bringing the ubiquitin-charged E2 enzyme and the substrate into close proximity. The E3 ligase then facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate protein.[4][14]

This process is repeated to form a polyubiquitin chain, most commonly linked through lysine 48 (K48) of ubiquitin, which serves as a recognition signal for the 26S proteasome, a large protein complex that degrades the tagged protein.[11]

The Oxygen-Sensing Mechanism: How VHL Recognizes HIF-α

The interaction between VHL and HIF-α is exquisitely regulated by cellular oxygen levels.[4] This regulation is mediated by a class of enzymes called prolyl hydroxylase domain enzymes (PHDs).[3]

Under normoxic conditions, PHDs utilize molecular oxygen as a co-substrate to hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-α.[3][5] This post-translational modification creates a binding site for VHL.[3] The hydroxylated proline residue fits into a specific pocket on the surface of the VHL protein, leading to the recruitment of HIF-α to the E3 ligase complex and its subsequent ubiquitination and degradation.

In hypoxic conditions, the activity of PHDs is inhibited due to the lack of their oxygen co-substrate.[5] As a result, HIF-α is not hydroxylated, VHL cannot recognize it, and it is therefore stabilized, allowing it to activate gene transcription.[5][6]

VHL_HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) O2 Oxygen PHD Prolyl Hydroxylase (PHD) O2->PHD activates HIFa HIF-α HIFa_OH Hydroxylated HIF-α HIFa->HIFa_OH Hydroxylation HIFa_hypoxia HIF-α VHL_complex VHL E3 Ligase (VHL, Elongin B/C, Cul2, Rbx1) HIFa_OH->VHL_complex binds HIFa_Ub Polyubiquitinated HIF-α VHL_complex->HIFa_Ub Ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome 26S Proteasome HIFa_Ub->Proteasome targeted to Degradation Degradation Proteasome->Degradation HIF_dimer HIF-α/β Dimer HIFa_hypoxia->HIF_dimer HIFb HIF-β (ARNT) HIFb->HIF_dimer HRE Hypoxia Response Element (in DNA) HIF_dimer->HRE binds to Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes activates

Figure 1: The VHL-HIF oxygen sensing pathway.

Beyond HIF-α: Other Substrates of the VHL E3 Ligase

While HIF-α is the most well-established substrate of VHL, research has identified other proteins that are also targeted for degradation by this E3 ligase. These include:

  • RNA polymerase II subunits: VHL has been shown to target the large subunit of RNA polymerase II for degradation.[7]

  • Atypical protein kinase C (aPKC): VHL can mediate the ubiquitination and degradation of aPKC isoforms.[7]

  • NFKB2: The VHL complex can physically interact with and affect the stability of NFKB2.[17]

  • Transforming growth factor-beta-induced protein (TGFBI): TGFBI has been identified as a direct substrate of VHL.[17]

The identification of these additional substrates suggests that VHL may have broader roles in cellular regulation beyond the hypoxia response.

Experimental Methodologies to Study VHL Function

A variety of experimental techniques are employed to investigate the function of the VHL E3 ligase complex and its role in protein degradation.

Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interactions

Co-IP is a powerful technique to determine if two or more proteins interact in vivo. To demonstrate the interaction between VHL and its substrates, such as HIF-1α, one protein is immunoprecipitated from a cell lysate, and the precipitate is then probed for the presence of the other protein by Western blotting.[3][18]

Detailed Protocol for VHL and HIF-1α Co-Immunoprecipitation:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293T or a relevant cancer cell line) to 80-90% confluency.

    • For studying the oxygen-dependent interaction, treat cells under normoxic (21% O2) or hypoxic (1% O2) conditions for a defined period (e.g., 4-6 hours). Treatment with a proteasome inhibitor (e.g., MG132) for the last few hours can help stabilize the ubiquitinated substrate.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-VHL antibody) overnight at 4°C with gentle rotation. A negative control using a non-specific IgG antibody is essential.

    • Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against the "prey" protein (e.g., anti-HIF-1α antibody) and the "bait" protein (anti-VHL antibody) to confirm the interaction.

Causality Behind Experimental Choices: The choice of a non-denaturing lysis buffer is critical to preserve protein-protein interactions. The pre-clearing step reduces background signal from proteins that non-specifically bind to the beads. The extensive washing steps are necessary to remove weakly interacting or non-specific proteins, ensuring that only true interactors are detected.

In Vitro Ubiquitination Assay to Demonstrate E3 Ligase Activity

This assay directly measures the ability of the VHL complex to catalyze the ubiquitination of a substrate in a controlled, cell-free environment.[1][19]

Detailed Protocol for In Vitro VHL-mediated Ubiquitination of HIF-1α:

  • Reagent Preparation:

    • Purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a/b/c), VHL E3 ligase complex (or its components), and the substrate (e.g., a fragment of HIF-1α containing the ODD).

    • Ubiquitin (wild-type or tagged, e.g., His-tagged or HA-tagged).

    • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).

    • ATP.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, and substrate in the reaction buffer.

    • Initiate the reaction by adding ATP and the VHL E3 ligase complex.

    • As a negative control, set up a reaction lacking the E3 ligase or ATP.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Termination and Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

    • Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate (HIF-1α) or the ubiquitin tag. A ladder of higher molecular weight bands corresponding to polyubiquitinated HIF-1α indicates a successful reaction.

Trustworthiness of the Protocol: This self-validating system relies on the inclusion of proper controls. The absence of ubiquitination in the control reactions confirms that the observed activity is dependent on the VHL E3 ligase and ATP.

HIF-1α Reporter Gene Assay to Measure Transcriptional Activity

This cell-based assay quantifies the transcriptional activity of HIF-1α by measuring the expression of a reporter gene (e.g., luciferase) under the control of a promoter containing hypoxia response elements (HREs).[2][8][9][10][20][21]

Detailed Protocol for a HIF-1α Luciferase Reporter Assay:

  • Cell Transfection:

    • Co-transfect cells with a reporter plasmid containing an HRE-driven luciferase gene and a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.

  • Cell Treatment:

    • After transfection, treat the cells with compounds of interest or expose them to normoxic or hypoxic conditions.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

    • Compare the normalized luciferase activity between different treatment groups to determine the effect on HIF-1α transcriptional activity.

Authoritative Grounding: The design of the reporter construct is critical. Including multiple copies of the HRE in the promoter enhances the sensitivity of the assay. The use of a dual-reporter system is a standard for robust and reliable data.

Experimental_Workflow cluster_coip Co-Immunoprecipitation cluster_ubiquitination In Vitro Ubiquitination Assay cluster_reporter HIF-1α Reporter Assay coip1 Cell Lysis coip2 Immunoprecipitation with anti-VHL antibody coip1->coip2 coip3 Wash and Elute coip2->coip3 coip4 Western Blot for HIF-1α coip3->coip4 ub1 Combine E1, E2, Ub, and HIF-1α substrate ub2 Add VHL complex and ATP ub1->ub2 ub3 Incubate at 37°C ub2->ub3 ub4 Western Blot for polyubiquitinated HIF-1α ub3->ub4 rep1 Transfect cells with HRE-luciferase reporter rep2 Treat cells (e.g., hypoxia) rep1->rep2 rep3 Lyse cells rep2->rep3 rep4 Measure luciferase activity rep3->rep4

Figure 2: Key experimental workflows to study VHL function.

Therapeutic Implications: Targeting the VHL Pathway in Drug Discovery

The central role of the VHL-HIF axis in cancer has made it an attractive target for therapeutic intervention.[8]

VHL Inhibitors

Small molecules that inhibit the interaction between VHL and HIF-α can stabilize HIF-α, leading to the production of erythropoietin (EPO). This approach is being explored for the treatment of anemia.[8]

PROTACs (Proteolysis-Targeting Chimeras)

A groundbreaking therapeutic strategy that hijacks the VHL E3 ligase is the development of PROTACs.[14] These are bifunctional molecules with one end that binds to VHL and the other end that binds to a target protein of interest for degradation. By bringing the target protein into proximity with the VHL E3 ligase, PROTACs induce the ubiquitination and subsequent proteasomal degradation of the target. This technology has the potential to target proteins that have been traditionally considered "undruggable."

Conclusion

The von Hippel-Lindau protein is a master regulator of cellular responses to oxygen, primarily through its role as the substrate recognition component of an E3 ubiquitin ligase that targets HIF-α for degradation. The intricate molecular mechanisms of the VHL-HIF pathway have been elucidated through a combination of biochemical, molecular, and cellular biology techniques. A thorough understanding of this pathway and the experimental methodologies used to study it is crucial for researchers and drug development professionals seeking to exploit this critical cellular process for therapeutic benefit. The continued exploration of the VHL E3 ligase and its substrates holds immense promise for the development of novel treatments for cancer and other diseases.

References

  • Bruick, R. K., & McKnight, S. L. (2001). A Conserved Family of Prolyl-4-Hydroxylases That Modify HIF. Science, 294(5545), 1337–1340.
  • Semenza, G. L. (2003). Targeting HIF-1 for cancer therapy.
  • Li, Z., et al. (2004). VHL protein-interacting deubiquitinating enzyme 2 deubiquitinates and stabilizes HIF-1α. EMBO reports, 5(1), 76–81.
  • Buckley, D. L., et al. (2012). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society, 134(10), 4465–4468.
  • Dutta, S. S. (2021). Treatment Strategies for Von-Hippel-Lindau Syndrome. News-Medical. Retrieved from [Link]

  • Chen, H., et al. (2023). Advancements in understanding the molecular mechanisms and clinical implications of Von Hippel-Lindau syndrome: A comprehensive review. Medicine, 102(29), e34343.
  • Ha, D., & Baek, S. H. (2014). Immune regulation by protein ubiquitination: roles of the E3 ligases VHL and Itch. EMBO reports, 15(8), 843–853.
  • Kaelin, W. G. (2022). Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer.
  • Ohh, M. (2006). Ubiquitin Pathway in VHL Cancer Syndrome. Neoplasia, 8(8), 623–629.
  • Wang, S., et al. (2024). A Novel Paradigm for Targeting Challenging Targets: Advancing Technologies and Future Directions of Molecular Glue Degraders. Molecules, 29(4), 859.
  • Sereduk, C., et al. (2022). Multi-Omics Profiling to Assess Signaling Changes upon VHL Restoration and Identify Putative VHL Substrates in Clear Cell Renal Cell Carcinoma Cell Lines. International Journal of Molecular Sciences, 23(3), 1475.
  • Yang, H., et al. (2012). The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer. Frontiers in Oncology, 2, 48.
  • Ciavarella, M. L., et al. (2013). BC-box protein domain-related mechanism for VHL protein degradation. Proceedings of the National Academy of Sciences, 110(45), 18122–18127.
  • Tyers, M., & Willems, A. R. (1999). VHL: a very hip ligase. Proceedings of the National Academy of Sciences, 96(22), 12406–12408.
  • Srinivasan, R. (2022). Belzutifan for Von Hippel-Lindau syndrome. YouTube. Retrieved from [Link]

  • Synapse. (2024). What are VHL inhibitors and how do they work? Synapse. Retrieved from [Link]

  • Iwai, K., et al. (1999). Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex. Proceedings of the National Academy of Sciences, 96(22), 12436–12441.
  • Ciulli, A., & Crews, C. M. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7414-7441.
  • Feldman, D. E., et al. (2003). The VHL protein is protected from ubiquitylation in the context of the CBCVHL complex. Journal of Biological Chemistry, 278(51), 51691–51698.
  • Zhang, Q. (2024). Signal Transduction and Modeling in VHL Disease. YouTube. Retrieved from [Link]

  • VHL Alliance. (2024). VHL Overview | What Is VHL? YouTube. Retrieved from [Link]

  • JoVE. (2022). Analysis: E3 Ubiquitin Ligase Function l Protocol Preview. YouTube. Retrieved from [Link]

  • Tanaka, T., et al. (2016). Hypoxia-sensitive reporter system for high-throughput screening. PLoS ONE, 11(3), e0152628.
  • M-CSA. (n.d.). E2 ubiquitin-conjugating enzyme. M-CSA. Retrieved from [Link]

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Technical Guide: Solubility & Stability of (S,R,S)-AHPC-CO-C1-NH2 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S,R,S)-AHPC-CO-C1-NH2 HCl (often referred to as (S,R,S)-AHPC-C1-NH2 hydrochloride or VHL Ligand-Linker 1 ) is a critical functionalized building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of the high-affinity VHL E3 ligase ligand (VH032 derivative) tethered to a short alkyl-amine linker via an amide bond. The hydrochloride (HCl) salt form is engineered to enhance aqueous solubility and solid-state stability compared to the free base.

This guide provides a definitive technical analysis of the compound's solubility limits, stability profiles, and handling workflows. It is designed to prevent common experimental failures such as precipitation during conjugation, hydrolytic degradation, and stock solution inactivation.

Physicochemical Profile

Chemical Identity & Structure

The molecule functions as the "anchor" for the E3 ligase end of a PROTAC.[1][2][3] The "C1-NH2" designation typically implies a short spacer (often a glycine or methylene unit) terminating in a primary amine, which serves as the reactive handle for conjugation to a target protein ligand (usually via NHS-ester or carboxylic acid coupling).

  • Core Scaffold: (S,R,S)-AHPC (VHL Ligand)[1][4][5][6][7][8]

  • Reactive Handle: Primary Amine (-NH2)

  • Salt Form: Monohydrochloride or Dihydrochloride (improves polarity and lattice energy)

  • Molecular Weight: ~460–500 Da (varies slightly by specific linker composition)

Solubility Data

The HCl salt significantly alters the solubility profile, making the compound highly soluble in polar aprotic solvents and water, but insoluble in non-polar organics.

Table 1: Solubility Limits (validated at 25°C)

SolventSolubility LimitSaturation StatusApplication Notes
DMSO ~125 mg/mL (267 mM)HighPreferred. Standard for stock solutions.[4] Requires vortexing/sonication.
Water ~100 mg/mL (214 mM)HighExcellent for aqueous conjugation buffers. pH dependent.
DMF ~30 mg/mLModerateAlternative for peptide coupling reactions.
Ethanol < 1 mg/mLLowNot recommended for stock preparation.
PBS (pH 7.4) ~100 mg/mLHighSuitable for direct biological assays; prepare fresh.

Critical Insight: While the HCl salt is water-soluble, the free base (generated if pH > 8.0) may precipitate.[4] Always maintain pH < 7.5 during initial dissolution.

Stability Profile & Degradation Risks

Solid-State Stability
  • Hygroscopicity: The HCl salt is highly hygroscopic . Exposure to ambient moisture will cause the powder to deliquesce (turn into a sticky oil), leading to hydrolysis of the amide bonds over time.

  • Storage: Must be stored at -20°C (short term) or -80°C (long term) under a desiccated, inert atmosphere (Nitrogen or Argon).

Solution Stability

Once dissolved, the stability clock starts ticking. The primary degradation pathways are:

  • Amide Hydrolysis: Slow degradation of the linker-ligand bond, accelerated by extreme pH (pH < 3 or pH > 9).

  • Oxidation: The thiazole ring in the AHPC core is susceptible to oxidation if left in oxygenated solvents under light.

  • Cyclization: The terminal amine can potentially attack internal carbonyls if left in solution for extended periods (intramolecular cyclization).

Table 2: Storage Recommendations for Solutions

StateTemperatureShelf LifeCondition
Powder -80°C2 YearsDesiccated, Dark, Inert Gas
DMSO Stock -80°C6 MonthsSealed, protect from freeze-thaw
DMSO Stock -20°C1 MonthSealed
Aqueous/PBS 4°C< 24 HoursPrepare Fresh Only

Experimental Protocols

Protocol A: Preparation of High-Integrity Stock Solutions

Objective: Create a 100 mM stock solution in DMSO without inducing degradation.

  • Equilibration: Remove the product vial from the freezer and let it warm to room temperature (RT) for 15 minutes before opening . This prevents condensation of atmospheric water onto the cold powder.

  • Solvent Addition: Add anhydrous, high-grade DMSO (Dimethyl Sulfoxide) to the vial.

    • Calculation: Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] * 10,000.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at RT for 2 minutes.

    • Note: Do not heat above 37°C.

  • Aliquot: Immediately split the stock into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Protocol B: Quality Control (QC) Check

Objective: Verify compound integrity before expensive conjugation steps.

  • Visual Inspection: The solution should be clear and colorless to pale yellow. Any turbidity suggests precipitation or salt dissociation issues.

  • LC-MS Verification:

    • Dilute 1 µL of stock into 1 mL Acetonitrile/Water (50:50).

    • Run a standard C18 gradient (5% to 95% B).

    • Pass Criteria: Single peak >95% purity; Mass matches [M+H]+.

    • Fail Criteria: Appearance of "M-Linker" peaks or split peaks indicating isomerization.

Workflow Visualization

The following diagram illustrates the critical decision pathways for handling this compound, from storage to conjugation.

G Start Lyophilized Powder (-80°C, Desiccated) Equilibrate Equilibrate to RT (15 mins, Sealed) Start->Equilibrate Prevent Moisture Dissolve Dissolve in Anhydrous DMSO (Vortex/Sonicate) Equilibrate->Dissolve Open Vial Check Visual Check: Clear Solution? Dissolve->Check Aliquot Aliquot & Store (-80°C) Check->Aliquot Yes (Stock) Use Immediate Use: PROTAC Conjugation Check->Use Yes (Working) Trouble Troubleshoot: Add solvent, Sonicate, Check pH Check->Trouble No (Cloudy) Trouble->Check Retry

Figure 1: Critical handling workflow to ensure solubility and prevent hydrolytic degradation.

Troubleshooting & FAQs

Q: My solution turned cloudy upon adding water/buffer. Why? A: This is likely a "salting out" effect or pH shock. The HCl salt is acidic. If you add it to a high pH buffer, the free base may form and precipitate.

  • Fix: Ensure the final organic co-solvent (DMSO) concentration is at least 1-5% in the aqueous buffer to maintain solubility of the hydrophobic AHPC core.

Q: Can I use DMF instead of DMSO? A: Yes, DMF is acceptable (Solubility ~30 mg/mL), especially for amide coupling reactions where DMSO might interfere with specific reagents. However, DMSO is superior for long-term storage.

Q: The compound has turned into a sticky oil in the vial. A: The compound has absorbed moisture (deliquescence).

  • Fix: Re-dissolve the entire content in a known volume of DMSO to determine the concentration, then use immediately. Do not attempt to weigh the oil.

References

Sources

understanding E3 ligase ligand-linker conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Title: Engineering the Ternary Complex: A Technical Guide to E3 Ligase Ligand-Linker Conjugates in PROTAC Design

Executive Summary

The efficacy of a Proteolysis Targeting Chimera (PROTAC) is not merely the sum of its two binding moieties.[1][2][3] It is defined by the ternary complex —the transient, catalytic union of the E3 ubiquitin ligase, the PROTAC, and the Protein of Interest (POI). This guide focuses on the "engine" of this system: the E3 Ligase Ligand-Linker Conjugate .

We will move beyond basic definitions to explore the structural activity relationships (SAR) of linkerology, the thermodynamics of cooperativity, and the experimental workflows required to validate these conjugates before they are coupled to a warhead.

Part 1: The Anchor – E3 Ligase Ligands[1][4]

While over 600 E3 ligases exist in the human proteome, two dominate the current landscape: Cereblon (CRBN) and von Hippel-Lindau (VHL) . Choosing the right anchor is the first critical decision in conjugate design.

Comparative Analysis: CRBN vs. VHL

The choice between CRBN and VHL dictates the physicochemical baseline of your final PROTAC.

FeatureCereblon (CRBN) Ligandsvon Hippel-Lindau (VHL) Ligands
Core Scaffold Thalidomide, Pomalidomide, Lenalidomide (IMiDs)VH032, VH298 (Hydroxyproline derivatives)
Molecular Weight Low (~250-300 Da)High (~450-600 Da)
Physicochemical Profile High Ligand Efficiency (LE), favorable LogPHigh TPSA, often requires solubility optimization
Binding Mode Molecular Glue (binds hydrophobic pocket)Peptidomimetic (binds extended surface groove)
Selectivity Risks High: Degrades neosubstrates (e.g., IKZF1/3, GSPT1)Low: High specificity for VHL; few off-targets
Tissue Expression Ubiquitous; varying levels in lymphoid cellsUbiquitous; highly expressed in kidneys/cancers
The "Exit Vector" Imperative

The Exit Vector is the atom on the E3 ligand where the linker is attached.

  • CRBN: The C4 or C5 position of the phthalimide ring is the standard exit vector. Modification here typically retains binding affinity while projecting the linker into the solvent.

  • VHL: The terminal amine of the left-hand side (LHS) or the phenyl ring on the right-hand side (RHS) are common vectors. The crystal structure of VHL-HIF1

    
     reveals that the LHS points toward the solvent, making it the preferred attachment point to avoid steric clashes.
    

Part 2: Linkerology – The Silent Critical Variable

The linker is not a passive connector; it is a structural element that governs the Cooperativity (


)  of the ternary complex.


  • 
     (Positive Cooperativity):  The linker facilitates new protein-protein interactions (PPIs) between the E3 ligase and the POI. This creates a stable, long-lived complex, leading to efficient ubiquitination.
    
  • 
     (Negative Cooperativity):  The linker causes steric clashes. The complex is unstable, often resulting in poor degradation despite high binary binding affinity.
    
Linker Composition & Physics[5]
  • PEG (Polyethylene Glycol):

    • Pros: Increases water solubility; flexible.[4]

    • Cons: High conformational entropy penalty upon binding; oxidative instability in vivo.

    • Use Case: Initial screening to determine optimal length.

  • Alkyl Chains:

    • Pros: Hydrophobic; good membrane permeability.

    • Cons: Poor solubility; flexible.

    • Use Case: When membrane permeability is the bottleneck.

  • Rigid Linkers (Piperazine, Alkynes, Bicycles):

    • Pros: Reduces entropic penalty (pre-organized); can "lock" the ternary complex into a specific conformation.

    • Cons: Synthetic complexity; requires precise modeling.

    • Use Case: Optimization phase to improve selectivity or cooperativity.

Part 3: Visualization of the Mechanism

The following diagram illustrates the catalytic cycle, emphasizing the critical role of the Ternary Complex formation.

PROTAC_Mechanism cluster_inputs Components PROTAC PROTAC (Conjugate + Warhead) Binary Binary Complex (PROTAC bound to E3 or POI) PROTAC->Binary Kd1 E3 E3 Ligase (CRBN/VHL) E3->Binary POI Target Protein (POI) POI->Binary Ternary Ternary Complex (E3-PROTAC-POI) Binary->Ternary Kd2 (Cooperativity) Ubi Ubiquitination (Poly-Ub Chain Transfer) Ternary->Ubi E2 Enzyme Degradation Proteasomal Degradation Ubi->Degradation 26S Proteasome Recycle PROTAC Recycling Degradation->Recycle Catalytic Turnover Recycle->Ternary Re-engages new POI

Caption: The catalytic cycle of PROTAC-mediated degradation. The stability of the Ternary Complex (Green) is the primary determinant of ubiquitination efficiency.

Part 4: Experimental Workflows

Synthesis Protocol: Amide Coupling (General)

Context: Attaching a carboxylic acid-terminated Linker-Ligand conjugate to an amine-containing Warhead.

Reagents:

  • Linker-Ligand-COOH (1.0 eq)

  • Warhead-NH2 (1.0 eq)

  • HATU (1.2 eq) - Chosen for high reactivity and low racemization.

  • DIPEA (3.0 eq) - Base to activate the carboxylate.

  • DMF (Anhydrous) - Solvent.

Step-by-Step:

  • Activation: Dissolve Linker-Ligand-COOH in anhydrous DMF (0.1 M concentration) under inert atmosphere (

    
    ). Add DIPEA and stir for 5 minutes.
    
  • Coupling: Add HATU. Stir for 10 minutes to form the activated ester (O-At ester). Note: Color change to yellow/orange is typical.

  • Addition: Add Warhead-NH2 dissolved in minimal DMF.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.

    • Checkpoint: If reaction is slow, check pH (should be >8). Add more DIPEA if necessary.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), saturated

    
    , and Brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography or Prep-HPLC.

Biological Validation: The "Hook Effect"

A common failure mode in PROTAC assays is the Hook Effect . At high concentrations, the PROTAC saturates the E3 ligase and the POI independently, forming binary complexes (PROTAC-E3 and PROTAC-POI) rather than the required ternary complex.

Protocol: Ternary Complex Assay (TR-FRET)

  • Labeling: Tag E3 ligase with a donor fluorophore (e.g., Terbium) and POI with an acceptor (e.g., GFP or chemically labeled).

  • Titration: Titrate the PROTAC conjugate (0.1 nM to 10

    
    M).
    
  • Readout: Measure FRET signal.

  • Interpretation:

    • Bell-Shaped Curve: Indicates formation of ternary complex followed by the Hook Effect at high concentrations.

    • Flat Line: No ternary complex formation (Check linker length/exit vectors).

Workflow_Validation cluster_assays Biophysical Validation Start Synthesized Conjugate Binary Binary Binding (FP/SPR) Does it bind E3? Start->Binary Binary->Start No Binding (Redesign Ligand) Ternary Ternary Complex (TR-FRET) Does it recruit POI? Binary->Ternary If Kd < 1uM Cellular Cellular Degradation (Western Blot / HiBiT) Ternary->Cellular If Bell Curve Observed Hook Hook Effect Analysis (Dose Response) Cellular->Hook Validate Mechanism

Caption: Validation workflow. A successful conjugate must pass binary binding checks before ternary complex assessment.

References

  • Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences. Link

  • Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science. Link

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. Link

  • Bondeson, D. P., et al. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. Link

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase for targeted protein degradation. Journal of the American Chemical Society. Link

Sources

Methodological & Application

how to use (S,R,S)-AHPC-CO-C1-NH2 HCl in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of (S,R,S)-AHPC-CO-C1-NH2 HCl in the Development of PROTAC Degraders for Cell Culture Studies

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound. This molecule is a pivotal chemical tool in the field of Targeted Protein Degradation (TPD). It serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a linker terminating in a primary amine, ready for conjugation to a target-protein-binding ligand.[1][2] This guide will elucidate the mechanism of action, provide detailed protocols for the subsequent use of its PROTAC derivatives in cell culture, and explain the causality behind critical experimental choices to ensure robust and reproducible results.

Foundational Principles: Understanding this compound and the PROTAC Mechanism

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in pharmacology from occupancy-driven inhibition to event-driven protein degradation.[3] A PROTAC consists of three key components: a ligand that binds a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5]

This compound is not a complete PROTAC; it is a key building block comprising the VHL E3 ligase ligand and a linker with a reactive handle (-NH2).[1][6] The von Hippel-Lindau E3 ligase is a frequently utilized ligase in PROTAC design due to its ubiquitous expression.[5][7] The core function of a PROTAC derived from this molecule is to induce proximity between the VHL E3 ligase and a specific POI. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI, marking it for degradation by the 26S proteasome.[8][9] The PROTAC molecule itself is then released and can catalytically induce the degradation of multiple target protein molecules.[8]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitin-Proteasome System POI Protein of Interest (POI) Ternary POI :: PROTAC :: VHL Ternary Complex POI->Ternary PROTAC PROTAC (derived from AHPC) PROTAC->POI Binds POI Ligand VHL VHL E3 Ligase PROTAC->VHL Binds E3 Ligase (AHPC moiety) VHL->Ternary Ternary->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Poly-ubiquitination E2 E2-Ub E2->Ternary Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Figure 1: The PROTAC Mechanism of Action.

From Building Block to Functional PROTAC: An Experimental Overview

The primary application of this compound is its chemical conjugation to a ligand specific for your protein of interest. The terminal amine group serves as a versatile chemical handle for this conjugation, typically through amide bond formation with a carboxylic acid on the POI ligand. Once this new, complete PROTAC molecule is synthesized and purified, it can be used in cell culture to induce the degradation of the target protein.

The following workflow outlines the critical stages of developing and validating a novel PROTAC using this compound.

Experimental_Workflow Start Start: this compound + POI Ligand Synth Step 1: Chemical Synthesis & Purification Start->Synth Stock Step 2: Stock Solution Preparation (DMSO) Synth->Stock DoseTime Step 3: Dose-Response & Time-Course Experiments Stock->DoseTime Degrade Step 4A: Assess Degradation (Western Blot, etc.) DoseTime->Degrade Mech Step 4B: Mechanism Validation (Controls, qPCR) DoseTime->Mech Pheno Step 4C: Phenotypic Assay (Cell Viability, etc.) DoseTime->Pheno Analysis Step 5: Data Analysis (DC50, Dmax, IC50) Degrade->Analysis Mech->Analysis Pheno->Analysis End End: Validated PROTAC Degrader Analysis->End

Figure 2: Workflow for PROTAC development and validation.

Physicochemical Properties and Reagent Handling

Proper handling and storage are paramount to maintaining the integrity of this compound and the resulting PROTAC.

PropertyValueSource
Synonyms VH032-NH2 monohydrochloride; VHL ligand 1 monohydrochloride[7]
Molecular Formula C₂₂H₃₁ClN₄O₃S[7]
Molecular Weight 467.02 g/mol [7]
CAS Number 1448189-80-7[7][10]
Appearance White to yellow solid powder or crystals[7][10]
Storage (Solid) 2-8°C (short-term); -20°C under nitrogen (long-term)[7][10]
Storage (In Solvent) -80°C (≤ 6 months); -20°C (≤ 1 month)[1][7]
Solubility DMSO: ≥ 125 mg/mL (267.65 mM); H₂O: ≥ 100 mg/mL (214.12 mM)[7]

Expert Insight: While the compound is water-soluble, preparing a high-concentration stock solution in anhydrous DMSO is the standard and recommended practice for cell culture applications. This minimizes the final concentration of DMSO in the culture medium, typically to ≤ 0.1%, to avoid solvent-induced cytotoxicity. Use freshly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility and stability of the compound.[7]

PART 1: Preparation of Stock and Working Solutions

This protocol details the preparation of solutions for your final, purified PROTAC molecule derived from this compound.

Materials:

  • Purified PROTAC powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

Protocol:

  • Prepare High-Concentration Stock (e.g., 10 mM): a. Accurately weigh a small amount of your purified PROTAC powder (e.g., 1 mg). b. Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock of a PROTAC with MW = 800 g/mol , add 125 µL DMSO to 1 mg). c. Add the calculated volume of anhydrous DMSO to the vial containing the PROTAC powder. d. Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.[7] e. Visually inspect the solution to ensure there is no precipitate.

  • Storage and Aliquoting: a. Aliquot the high-concentration stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. b. Rationale: Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles and to minimize contamination. c. Store aliquots at -80°C for long-term stability (up to 6 months).[7]

  • Prepare Working Solutions: a. On the day of the experiment, thaw one aliquot of the high-concentration stock. b. Perform serial dilutions of the stock solution directly into pre-warmed, complete cell culture medium to achieve the final desired treatment concentrations. c. Example: To make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). d. Vortex the diluted solutions gently before adding them to the cells.

PART 2: Experimental Design: A Framework for Rigorous PROTAC Validation

A well-designed experiment with appropriate controls is essential to unambiguously attribute the observed cellular effects to the VHL-dependent degradation of the target protein.

Cell Line Selection
  • Target Expression: Confirm that your chosen cell line expresses your protein of interest at a detectable level using Western Blot or other proteomic methods.

  • E3 Ligase Expression: Confirm the expression of VHL. Most cell lines express VHL ubiquitously, but it is a crucial checkpoint.[7]

  • Genetic Controls: If available, VHL-knockout cell lines are an invaluable tool to prove that the degradation is VHL-dependent.

Critical Controls for Mechanism of Action

The inclusion of proper controls is non-negotiable for publishing and interpreting PROTAC data.[4]

  • Vehicle Control (DMSO): The most fundamental control. Cells are treated with the same final concentration of DMSO as the highest PROTAC concentration used.

  • Inactive Epimer Control: (S,R,S)-AHPC is the active stereoisomer that binds VHL. The corresponding (S,S,S)-AHPC is an inactive derivative that does not bind VHL and should be used to synthesize a negative control PROTAC.[10][11] This control demonstrates that the degradation is dependent on specific VHL engagement.

  • Unconjugated Ligands: Treat cells with the POI-binding ligand alone and the VHL ligand (this compound) alone at equivalent concentrations. This ensures that neither component individually causes the observed effects.

  • Proteasome Inhibitor Co-treatment: To confirm that protein loss is due to proteasomal degradation, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., 1-10 µM MG132 or 10-100 nM Carfilzomib). A rescue of the target protein level indicates proteasome-dependent degradation.

Dose-Response and Time-Course Experiments
  • Dose-Response: To determine the potency of the PROTAC, treat cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 18-24 hours). This allows for the calculation of the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximal degradation achieved).

  • Time-Course: To understand the degradation kinetics, treat cells with a fixed, effective concentration of the PROTAC (e.g., near the DC₅₀ or Dₘₐₓ) and harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

PART 3: Core Experimental Protocols

Protocol: Assessing Target Protein Degradation by Western Blot

Western blotting is the most common and accessible method for quantifying changes in protein levels.[4]

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere and reach 70-80% confluency.

  • Treatment: Aspirate the old medium and replace it with fresh medium containing the PROTAC, controls, or vehicle at the desired concentrations.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Lysis: a. Wash cells once with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: a. Collect the supernatant. b. Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: a. Normalize the protein amounts for all samples (e.g., load 20-30 µg of total protein per lane). b. Perform SDS-PAGE to separate proteins by size. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. e. Incubate with a primary antibody specific to your POI overnight at 4°C. f. Crucially, also probe for a loading control (e.g., GAPDH, β-Actin, or Vinculin) to ensure equal protein loading across lanes. g. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Develop the blot using an ECL substrate and image using a chemiluminescence imager.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the corresponding loading control band intensity. Express the degradation as a percentage relative to the vehicle-treated control.

Protocol: Validating Mechanism by RT-qPCR

This protocol confirms that the reduction in protein levels is due to post-translational degradation, not transcriptional repression.[4]

Procedure:

  • Cell Treatment: Treat cells as described in Protocol 3.1.

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., TRIzol or a column-based kit).

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

  • qPCR: a. Set up qPCR reactions using a SYBR Green or TaqMan-based master mix. b. Include primers for your gene of interest and for at least one stably expressed housekeeping gene (e.g., ACTB, GAPDH, TBP).[12] c. Run the qPCR reaction on a real-time PCR instrument.

  • Analysis: Analyze the data using the ΔΔCt method. A lack of significant change in the mRNA levels of your target gene in PROTAC-treated cells compared to vehicle control supports a post-translational degradation mechanism.

Protocol: Measuring Phenotypic Outcomes with a Cell Viability Assay

If the degradation of your POI is expected to affect cell proliferation or survival, a viability assay is a key functional readout.

Procedure:

  • Cell Seeding: Seed cells at a low density in a 96-well plate.

  • Treatment: Treat cells with a serial dilution of your PROTAC and controls.

  • Incubation: Incubate for a period relevant to the cell doubling time (e.g., 72 hours).

  • Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., using CellTiter-Glo®, MTT, or resazurin-based reagents).

  • Analysis: Read the plate (luminescence, absorbance, or fluorescence). Normalize the data to the vehicle control and plot the results to determine the IC₅₀ (concentration at which 50% of cell growth is inhibited).

References

  • Biocompare. (2022). PROTACs: A Practical Guide. [Link]

  • Lucas, G., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. ACS Pharmacology & Translational Science. [Link]

  • Lucas, G., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship, University of California. [Link]

  • Bio-Techne. Assays for Targeted Protein Degradation. [Link]

  • Wu, Y., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B. [Link]

  • Reaction Biology. Protein Degradation Assays - PROTAC Screening. [Link]

  • Ciulli, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]

  • Royal Society of Chemistry. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]

  • The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. [Link]

  • ACS Publications. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry. [Link]

  • Institut Pasteur. VHL E3 ubiquitin ligase, a new potential druggable protein. [Link]

  • MDPI. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. International Journal of Molecular Sciences. [Link]

  • Thermo Fisher Scientific. (2022). Choosing the best endogenous control for your qPCR experiment. [Link]

  • Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]

  • University of Dundee. (2021). Beginner's guide to PROTACs and targeted protein degradation published. [Link]

  • MDPI. (2022). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Pharmaceuticals. [Link]

Sources

Application Note: Quantitative Western Blot Analysis for PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Targeted Protein Degradation (TPD) via PROTACs (Proteolysis Targeting Chimeras) represents a paradigm shift from occupancy-based inhibition to event-driven elimination of proteins. Unlike small molecule inhibitors, PROTACs function catalytically to induce the ubiquitination and subsequent proteasomal degradation of a Protein of Interest (POI).[1][2] This application note details the specific Western Blot (WB) methodologies required to validate PROTAC efficacy, calculate potency metrics (


, 

), and differentiate genuine degradation from transcriptional downregulation.

Mechanistic Principles & The Ternary Complex

The fundamental requirement for PROTAC activity is the formation of a stable ternary complex between the POI, the PROTAC linker, and an E3 ubiquitin ligase (e.g., CRBN or VHL). This proximity facilitates the transfer of ubiquitin from an E2 enzyme to the POI.

The "Hook Effect" Phenomenon

A unique characteristic of PROTACs is the bell-shaped dose-response curve, known as the "Hook Effect."[3] At supramaximal concentrations, binary complexes (PROTAC-POI or PROTAC-E3) outcompete the formation of the productive ternary complex, leading to a loss of degradation efficacy.

Figure 1: Mechanism of PROTAC Action and the Hook Effect

PROTAC_Mechanism PROTAC PROTAC Molecule Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary  Cooperative Binding BinaryPOI Binary Complex (PROTAC-POI) PROTAC->BinaryPOI  High Conc. BinaryE3 Binary Complex (PROTAC-E3) PROTAC->BinaryE3  High Conc. POI Protein of Interest (POI) POI->Ternary  Cooperative Binding E3 E3 Ligase (CRBN/VHL) E3->Ternary  Cooperative Binding Ub Poly-Ubiquitination Ternary->Ub  E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome  Proteolysis BinaryPOI->Ternary  Blocks BinaryE3->Ternary  Blocks

Caption: The productive pathway (solid lines) requires ternary complex formation. High PROTAC concentrations favor binary complexes (dashed lines), inhibiting degradation (Hook Effect).[4]

Experimental Design Strategy

To rigorously validate a PROTAC, three distinct experiments are required.

A. Dose-Response (Potency)

Determine the


 (concentration at 50% degradation) and 

(maximum degradation depth).[5][6][7]
  • Range: 6-point log scale (e.g., 1 nM to 10 µM).

  • Critical: You must capture the "hook" to confirm the mechanism. If degradation plateaus but does not recover at high doses, the compound may be acting as a destabilizer rather than a true PROTAC.

B. Time-Course (Kinetics)

Degradation is time-dependent.[5]

  • Timepoints: 1h, 4h, 8h, 16h, 24h.

  • Insight: Fast degradation (1-4h) suggests high permeability and efficient ubiquitination. Slow degradation (>24h) may confound results with protein resynthesis rates.

C. Mechanistic Rescue (Self-Validation)

To prove the loss of signal is due to the Ubiquitin-Proteasome System (UPS) and not transcriptional silencing or cytotoxicity, you must "rescue" the protein levels using specific inhibitors.

InhibitorTargetConcentrationPurpose
MG132 26S Proteasome10–20 µMBlocks physical degradation.
MLN4924 NAE (Neddylation)1–3 µMPrevents E3 ligase activation (Cullin neddylation).
Free Ligand POI or E3 Binding Site100x ExcessCompetes with PROTAC to prove binding specificity.

Detailed Protocol: Western Blot for Degradation Analysis[7][8][9][10]

Step 1: Cell Treatment & Lysis

Objective: Preserve ubiquitinated species and prevent post-lysis degradation.

  • Seeding: Seed cells to reach 70-80% confluency at the time of lysis. Over-confluency can alter E3 ligase expression levels.

  • Treatment: Treat with PROTAC (DMSO < 0.1%). Include a "Vehicle Only" control and a "Positive Control" (known degrader if available).

  • Lysis Buffer: Use RIPA Buffer supplemented with:

    • Protease Inhibitor Cocktail (1x)

    • Phosphatase Inhibitor (if POI is phosphorylated)

    • Deubiquitinase (DUB) Inhibitors: (Optional but recommended) N-ethylmaleimide (NEM, 10 mM) to preserve ubiquitination chains if analyzing the smear above the band.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

Step 2: Normalization & Loading

Critical: PROTACs may affect cell viability. Normalizing by total protein is superior to housekeeping proteins (HKP) if the HKP itself is degraded or regulated by the treatment.

  • Preferred: Total Protein Normalization (e.g., Stain-Free gels or Ponceau S).

  • Alternative: Validate HKP (GAPDH, Actin, Vinculin) stability across the dose range before use.

Step 3: Immunoblotting
  • Transfer: Wet transfer is preferred for high molecular weight E3 ligases.

  • Antibody Selection: Use a validated antibody for the POI.

    • Note: If the PROTAC binds the epitope recognized by the primary antibody, it can block binding (artifactual signal loss). Always use a polyclonal antibody or a monoclonal targeting a different domain than the PROTAC ligand.

Data Analysis & Metrics

Quantify bands using densitometry (e.g., ImageJ/Fiji).

Calculation Formula

Normalize POI signal to Loading Control (LC).



Key Metrics Table
MetricDefinitionSignificance

Concentration at which 50% of the POI is degraded relative to DMSO.Primary measure of potency. Lower is better.

Maximum percentage of degradation observed.Efficacy ceiling. >90% is ideal for therapeutic relevance.
Hook Point Concentration where degradation efficiency begins to decrease.Defines the therapeutic window.[4]
Workflow Diagram

Figure 2: Experimental Workflow for PROTAC Validation

Workflow Cells Cell Culture (70% Confluence) Treat Treatment (Dose/Time/Rescue) Cells->Treat Lysis Lysis + Inhibitors (RIPA + NEM) Treat->Lysis WB Western Blot (Total Protein Norm) Lysis->WB Analysis Quantification (DC50 / Dmax) WB->Analysis

Caption: Step-by-step workflow from cell culture to quantitative analysis.

Troubleshooting & Pitfalls

Issue: No Degradation Observed
  • Permeability: The PROTAC may be too large to enter the cell.

  • Linker Length: The linker may be too short (steric clash) or too long (no cooperativity).

  • E3 Expression: Does your cell line express the specific E3 ligase (e.g., CRBN or VHL)? Verify by WB.[8]

Issue: "Hook Effect" Missing
  • Interpretation: If the curve is flat at high doses (no recovery), the compound might be toxic or precipitating.

  • Action: Check cell viability (CellTiter-Glo) at high concentrations.

Issue: Signal Loss in Rescue Experiment
  • Cause: If MG132/MLN4924 does not rescue the protein, the loss is likely not proteasome-mediated.

  • Alternative: Check mRNA levels (RT-qPCR) to rule out transcriptional inhibition.

References

  • Sakamoto, K. M., et al. (2001).[8][9][10][11][12][13] Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation.[8] Proceedings of the National Academy of Sciences, 98(15), 8554–8559.[9][11] Link[13]

  • Bondeson, D. P., et al. (2015).[2][9][12][14][15] Catalytic in vivo protein knockdown by small-molecule PROTACs.[9][14][15] Nature Chemical Biology, 11, 611–617.[2][12][14][15] Link

  • Lai, A. C., & Crews, C. M. (2017).[9] Induced protein degradation: an emerging drug discovery paradigm.[16][9][14][17] Nature Reviews Drug Discovery, 16, 101–114.[9] Link

  • Bio-Techne. Targeted Protein Degradation: DC50 and Dmax. Link

Sources

preparing stock solutions of (S,R,S)-AHPC-CO-C1-NH2 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Integrity Preparation of (S,R,S)-AHPC-CO-C1-NH2 HCl Stock Solutions

Executive Summary

The synthesis of Proteolysis Targeting Chimeras (PROTACs) requires precise stoichiometry to achieve optimal degradation efficiency. (S,R,S)-AHPC-CO-C1-NH2 hydrochloride (often abbreviated as VHL Ligand-Linker 1) is a critical building block comprising the Von Hippel-Lindau (VHL) E3 ligase ligand, a short methylene linker, and a reactive primary amine. This application note details the rigorous protocol for preparing high-fidelity stock solutions, emphasizing the mitigation of hydrolytic degradation and concentration errors caused by hygroscopicity.

Compound Profile & Physicochemical Properties

Understanding the intrinsic properties of the ligand is the first step in ensuring experimental reproducibility. The hydrochloride salt form improves water solubility but significantly increases hygroscopicity, necessitating strict moisture control during handling.

PropertySpecificationNotes
Compound Name This compoundVHL Ligand-Linker Conjugate
Molecular Formula C₂₂H₃₁ClN₄O₃SIncludes HCl salt
Molecular Weight 467.02 g/mol Use this value for molarity calculations
Appearance White to off-white solidHygroscopic powder
Solubility (DMSO) ~125 mg/mL (267 mM)Preferred Solvent for synthesis
Solubility (Water) ~100 mg/mL (214 mM)Risk of hydrolysis/oxidation over time
Reactive Handle Primary Amine (-NH₂)Nucleophile for amide coupling

Pre-Formulation Strategy: Solvent Selection & Logic

The choice of solvent dictates the stability and reactivity of the stock solution.

  • Primary Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide)

    • Causality: DMSO is an aprotic polar solvent that dissolves the hydrophobic AHPC core while preventing the protonation equilibrium shifts seen in protic solvents. It is compatible with standard amide coupling conditions (e.g., HATU, EDC) used in PROTAC synthesis.

    • Grade: Use ≥99.9% Anhydrous, stored over molecular sieves.

  • Secondary Option: Water/PBS

    • Constraint: While soluble, aqueous solutions are prone to microbial growth and potential hydrolysis of the amide backbone upon long-term storage. Only use aqueous stocks for immediate biological assays, not for chemical synthesis.

Protocol: Preparation of 50 mM Stock Solution

This protocol targets a 50 mM concentration in 1 mL of DMSO. This concentration is optimal for downstream pipetting of small volumes (e.g., 1–10 µL) without introducing excessive solvent into reaction mixtures.

Materials Required
  • This compound (Solid)

  • Anhydrous DMSO (Sigma-Aldrich or equivalent)

  • Amber glass vials (2 mL) with PTFE-lined caps (to prevent plasticizer leaching)

  • Micro-balance (readability 0.01 mg)

  • Vortex mixer and Ultrasonic bath

Step-by-Step Methodology
  • Equilibration:

    • Remove the product vial from -20°C/-80°C storage.

    • Critical: Allow the vial to warm to room temperature (approx. 30 mins) before opening. This prevents atmospheric moisture from condensing on the cold hygroscopic solid.

  • Gravimetric Measurement:

    • Place a clean amber glass vial on the balance and tare.

    • Weigh approximately 23.35 mg of the solid.

    • Note: Record the exact mass (

      
      ). Do not attempt to hit 23.35 mg exactly; instead, adjust the solvent volume.
      
  • Volume Calculation (Self-Validating Step):

    • Calculate the required volume of DMSO (

      
      ) to achieve exactly 50 mM using the formula:
      
      
      
      
    • Example: If

      
      :
      
      
      
      
  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO to the vial.

    • Vortex vigorously for 30 seconds.

    • Sonicate for 1–2 minutes at room temperature. The solution should be visually clear and colorless.

    • Troubleshooting: If particulates persist, warm gently to 37°C for 5 minutes, then vortex again.

  • Aliquoting & Storage:

    • Divide the stock into small aliquots (e.g., 50–100 µL) in PCR tubes or micro-vials to avoid freeze-thaw cycles.

    • Flush the headspace with inert gas (Argon or Nitrogen) if available.

    • Store at -80°C (6 months) or -20°C (1 month).

Visualization: Workflow & Logic

Figure 1: Stock Preparation Workflow

This diagram illustrates the critical path for preparing the stock solution, highlighting the "No Return" points where moisture control is vital.

StockPrep Start Start: Remove Vial from Cold Storage Equilibrate Equilibrate to RT (30 mins) (Prevents Condensation) Start->Equilibrate Weigh Weigh Solid (m_actual) Into Amber Vial Equilibrate->Weigh Dry Environment Calc Calculate DMSO Volume V = m / (MW * C) Weigh->Calc Dissolve Add Anhydrous DMSO Vortex & Sonicate Calc->Dissolve Check Visual QC: Clear Solution? Dissolve->Check Aliquot Aliquot (50-100 µL) Flush with Argon/N2 Check->Aliquot Yes Troubleshoot Warm to 37°C Sonicate Check->Troubleshoot No (Precipitate) Store Store at -80°C Aliquot->Store Troubleshoot->Check

Figure 1: Step-by-step workflow for the preparation of this compound stock solutions.

Figure 2: PROTAC Assembly Logic

Understanding where this stock fits into the broader PROTAC synthesis is crucial for experimental design.

PROTAC_Assembly VHL_Ligand (S,R,S)-AHPC-CO-C1-NH2 (E3 Ligase Binder) Coupling Amide Coupling (EDC/HATU + Base) VHL_Ligand->Coupling  Amine (-NH2) Target_Ligand Target Protein Ligand-COOH (Warhead) Target_Ligand->Coupling  Carboxylic Acid (-COOH) PROTAC Final PROTAC Molecule (Bifunctional Degrader) Coupling->PROTAC  Conjugation

Figure 2: Schematic representation of the convergent synthesis strategy using the amine-functionalized VHL ligand.

Quality Control & Troubleshooting

ObservationPotential CauseCorrective Action
Solution is cloudy Incomplete dissolution or moisture contamination.Sonicate at 37°C. If cloudiness persists, moisture may have degraded the salt; discard and prepare fresh.
Yellowing over time Oxidation of the amine or phenol group.Check storage seal. If slight, verify purity by LC-MS. If dark yellow/brown, discard.
Precipitation upon thawing DMSO freezing effect.Warm to RT and vortex. Ensure solution is clear before use.

Validation Method (LC-MS): Inject 1 µL of a 100 µM dilution (in 50:50 Water:MeCN) onto a C18 column.

  • Expected Mass: [M+H]⁺ = 431.2 (Free base) or mass corresponding to the specific salt adduct.

  • Note: The HCl is a counterion and will dissociate; the MS detects the cationic parent molecule.

References

  • Testa, A., et al. "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective reaction with VHL E3 ubiquitin ligase." Journal of the American Chemical Society, 2020.
  • Nalawansha, D. A., & Crews, C. M. "PROTACs: An Emerging Therapeutic Modality." Cell Chemical Biology, 2020. (Context on linker design).

Application Notes and Protocols for Designing PROTACs with Different Linker Lengths

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in PROTAC-mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While the choice of ligands dictates the target specificity, the linker is a critical determinant of a PROTAC's overall success.[3] It is not merely a passive tether but an active contributor to the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is the crucial step for subsequent ubiquitination and degradation of the POI.[4][5][6][7]

The length, composition, and attachment points of the linker profoundly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][8][9] An improperly designed linker can lead to steric hindrance, preventing the formation of a productive ternary complex, or it may result in a conformation that is not optimal for ubiquitin transfer. Conversely, an optimized linker facilitates favorable protein-protein interactions within the ternary complex, enhancing its stability and leading to efficient protein degradation.[5][6] Therefore, a systematic exploration of different linker lengths is a cornerstone of rational PROTAC design.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and evaluating PROTACs with varying linker lengths. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into data interpretation.

I. Rational Design and Synthesis of a PROTAC Library with Varying Linker Lengths

The initial step in optimizing the linker is to synthesize a library of PROTACs with systematically varied linker lengths. The most common and synthetically tractable linker motifs are polyethylene glycol (PEG) and alkyl chains.[4][10] These offer flexibility and allow for straightforward modulation of length.[4]

Causality Behind Linker Choice: PEG vs. Alkyl Chains
  • Polyethylene Glycol (PEG) Linkers: PEG linkers are hydrophilic and can improve the solubility and cell permeability of the often large and greasy PROTAC molecules.[11] Their flexibility can be advantageous in allowing the PROTAC to adopt multiple conformations to find a productive ternary complex.[12]

  • Alkyl Chains: Alkyl linkers are more hydrophobic and rigid compared to PEG linkers of similar length. This rigidity can sometimes be beneficial in pre-organizing the PROTAC into a conformation that favors ternary complex formation, potentially leading to higher potency. However, it can also lead to decreased solubility.

The choice between PEG and alkyl linkers, or a combination of both, is empirical and should be evaluated for each specific POI and E3 ligase pair. For initial screening, PEG linkers of varying lengths are often a good starting point due to their favorable physicochemical properties.[4][13]

General Synthesis Strategy: A Modular "Click Chemistry" Approach

A highly efficient method for generating a PROTAC library is to use a modular approach employing "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[14] This strategy involves synthesizing three key building blocks:

  • POI Ligand with a Reactive Handle (e.g., an alkyne): The POI ligand is modified with a functional group that can readily participate in the click reaction.

  • E3 Ligase Ligand with a Reactive Handle (e.g., an azide): Similarly, the E3 ligase ligand is functionalized with a complementary reactive group.

  • A Series of Linkers with Varying Lengths and Complementary Reactive Handles: A set of bifunctional linkers (e.g., PEG chains of different lengths with a terminal azide on one end and an alkyne on the other) is synthesized or commercially sourced.

The final PROTACs are then assembled in a convergent manner by reacting the POI ligand, the E3 ligase ligand, and the appropriate linker. This modular approach allows for the rapid generation of a diverse library of PROTACs with different linker lengths.

Caption: Modular synthesis of a PROTAC library using click chemistry.

II. Experimental Workflow for Evaluating PROTAC Efficacy

Once the PROTAC library is synthesized, a systematic evaluation is necessary to identify the optimal linker length. The following experimental workflow provides a comprehensive approach to characterizing the biological activity of the PROTACs.

PROTAC_Evaluation_Workflow cluster_workflow PROTAC Evaluation Workflow Permeability 1. Cell Permeability Assay (PAMPA) Degradation 2. Cellular Degradation Assay (Western Blot / HiBiT) Permeability->Degradation Select permeable compounds Dose_Response 3. Dose-Response Analysis (DC50 & Dmax) Degradation->Dose_Response Quantify degradation Ternary_Complex 4. Ternary Complex Formation (NanoBRET / AlphaLISA) Dose_Response->Ternary_Complex Correlate with complex formation Ubiquitination 5. Target Ubiquitination Assay (In Vitro / In-Cell) Ternary_Complex->Ubiquitination Confirm mechanism Downstream 6. Downstream Functional Assays Ubiquitination->Downstream Assess functional impact

Caption: A comprehensive workflow for the evaluation of PROTAC efficacy.

Protocol 1: Assessing Cell Permeability using Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: PROTACs are large molecules and may have poor cell permeability, which would limit their efficacy in a cellular context.[15] The PAMPA assay provides a high-throughput, in vitro method to predict passive membrane permeability.[16]

Step-by-Step Protocol:

  • Prepare Solutions:

    • Prepare the test PROTACs at a concentration of 10 µM in a buffer of 1X PBS pH 7.4 with 5% DMSO.[17]

    • Prepare a 1% lecithin in dodecane solution.[17]

  • Prepare the PAMPA Plate:

    • Gently dispense 5 µL of the 1% lecithin/dodecane solution onto the membrane of the donor plate.[17]

  • Load Samples:

    • Add 300 µL of 1X PBS with 5% DMSO to the acceptor plate wells.[17]

    • Add 150 µL of the 10 µM PROTAC solution to the donor plate wells.[17]

  • Incubation:

    • Assemble the donor and acceptor plates and incubate for 10-20 hours in a moist chamber at room temperature.[17]

  • Analysis:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[16]

    • Calculate the permeability coefficient (Pe). Compounds with a Pe > 1.5 x 10⁻⁶ cm/s are generally considered to have high permeability.[16]

Protocol 2: Cellular Degradation Assay via Western Blotting

Rationale: The primary function of a PROTAC is to induce the degradation of the target protein. Western blotting is a robust and widely used method to quantify the levels of a specific protein in cell lysates.[15]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.[18]

    • Treat the cells with a range of concentrations of each PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, or 24 hours). Include a vehicle control (DMSO).[18]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.[10]

    • Add ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.[8]

    • Scrape the cells and collect the lysate in a microcentrifuge tube.[8]

    • Incubate on ice for 30 minutes with occasional vortexing.[8]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples and add Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.[19]

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.[9]

    • Wash the membrane three times with TBST.[9]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane three times with TBST.[9]

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager or X-ray film.[19]

    • Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Alternative to Western Blotting: HiBiT Protein Degradation Assay

For a more high-throughput and quantitative approach, the HiBiT protein degradation assay is an excellent alternative. This method involves CRISPR/Cas9-mediated insertion of an 11-amino-acid HiBiT tag into the endogenous locus of the target protein. The HiBiT tag complements with LgBiT to form a luminescent enzyme. Degradation of the HiBiT-tagged protein results in a loss of luminescence, which can be measured in real-time in living cells.[6][20]

III. Data Analysis and Interpretation

Dose-Response Analysis: Determining DC₅₀ and Dₘₐₓ

From the Western blot or HiBiT assay data, a dose-response curve can be generated for each PROTAC. This allows for the determination of two key parameters:

  • DC₅₀ (half-maximal degradation concentration): The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC₅₀ indicates higher potency.

  • Dₘₐₓ (maximum degradation): The maximum percentage of protein degradation achieved by the PROTAC.

Table 1: Example Data for a PROTAC Library with Varying Linker Lengths

PROTAC IDLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-1PEG850060
PROTAC-2PEG1215085
PROTAC-3 PEG 16 25 95
PROTAC-4PEG208090
PROTAC-5PEG2420075

In this example, PROTAC-3 with a 16-atom PEG linker exhibits the highest potency (lowest DC₅₀) and efficacy (highest Dₘₐₓ).

The "Hook Effect"

It is important to note that at high concentrations, some PROTACs may exhibit a decrease in degradation activity, a phenomenon known as the "hook effect".[3] This is thought to be due to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) at the expense of the productive ternary complex. A pronounced hook effect can be an indication of a non-optimal linker.

IV. Mechanistic Validation: Confirming the Mode of Action

Once a lead PROTAC with an optimal linker length has been identified, it is crucial to validate its mechanism of action.

Protocol 3: Ternary Complex Formation Assay using NanoBRET™

Rationale: The formation of a stable ternary complex is a prerequisite for PROTAC-mediated degradation.[5][6][7] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor protein-protein interactions in real-time.[][22]

Step-by-Step Protocol:

  • Cell Line Preparation:

    • Use a cell line that co-expresses the POI fused to NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (the energy acceptor).[23]

  • Labeling:

    • Label the HaloTag®-E3 ligase fusion protein with a cell-permeable fluorescent HaloTag® ligand.[23]

  • PROTAC Treatment:

    • Add the test PROTAC at various concentrations to the cells.

  • Measurement:

    • If a ternary complex is formed, the NanoLuc® donor and the fluorescent HaloTag® acceptor will be in close proximity, resulting in energy transfer.

    • Measure both the donor and acceptor emission signals. The NanoBRET™ ratio is calculated as the acceptor signal divided by the donor signal. An increase in the NanoBRET™ ratio indicates ternary complex formation.[24]

Protocol 4: In Vitro Ubiquitination Assay

Rationale: This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the POI by the recruited E3 ligase.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT):

      • Recombinant E1 ubiquitin-activating enzyme

      • Recombinant E2 ubiquitin-conjugating enzyme

      • Recombinant E3 ligase (the one recruited by the PROTAC)

      • Recombinant POI

      • Ubiquitin

      • ATP

      • The test PROTAC

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.[14]

  • Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Analyze the reaction products by Western blotting using an antibody against the POI or an antibody against ubiquitin.

    • The appearance of higher molecular weight bands corresponding to polyubiquitinated POI confirms the PROTAC's activity.

Ubiquitination_Pathway cluster_ubiquitination PROTAC-mediated Ubiquitination PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Ub->E1 E2 E2 E1->E2 activates E2->E3_Ligase charges Proteasome Proteasome Poly_Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The PROTAC-induced ubiquitination and degradation pathway.

V. Conclusion and Future Perspectives

The rational design of PROTACs with optimized linker lengths is a critical and often iterative process in the development of effective protein degraders. The systematic approach outlined in these application notes, from library synthesis to comprehensive biological evaluation, provides a robust framework for identifying PROTACs with superior potency and efficacy.

Future advancements in computational modeling and structural biology will undoubtedly play an increasingly important role in predicting optimal linker lengths and conformations, thereby reducing the empirical nature of PROTAC design. However, the experimental protocols detailed herein will remain the gold standard for validating these predictions and advancing our understanding of the complex interplay between the PROTAC, the target protein, and the E3 ligase.

VI. References

  • PROTAC Linker Design and Optimization. (n.d.). CD ComputaBio. Retrieved February 5, 2026, from

  • Western Blot Protocol: Step-by-Step Guide. (n.d.). BosterBio. Retrieved February 5, 2026, from [Link]

  • Kim, K. H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1956.

  • Riching, K. (2022, August 11). PROTACs: A Practical Guide. Biocompare. Retrieved February 5, 2026, from [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023, December 1). eScholarship, University of California. Retrieved February 5, 2026, from [Link]

  • Daniels, D. L., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(9), 2414-2423.

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved February 5, 2026, from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.

  • (PDF) Current strategies for the design of PROTAC linkers: a critical review. (2020, October 30). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(11), 2460-2468.

  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in cell signaling and drug discovery. Bioorganic & Medicinal Chemistry, 25(17), 4597-4605.

  • PROTAC PEG Linkers. (2024, July 30). JenKem Technology USA. Retrieved February 5, 2026, from [Link]

  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. (n.d.). BMG LABTECH. Retrieved February 5, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved February 5, 2026, from [Link]

  • Application of NanoBRET for realtime monitoring of the... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Popa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 313-326.

  • PROTAC permeability, stability, and cellular activity. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • In vitro Protein Ubiquitination Assays. (2013, October 5). Bio-protocol. Retrieved February 5, 2026, from [Link]

  • PAMPA Permeability Assay. (n.d.). Technology Networks. Retrieved February 5, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting PROTAC Experiments with (S,R,S)-AHPC-CO-C1-NH2 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Status: Active | CAS: 1448189-80-7 (Parent) / Varying by Linker | Role: VHL E3 Ligase Recruiter (Building Block)

Introduction

Welcome to the Technical Support Center. You are likely working with (S,R,S)-AHPC-CO-C1-NH2 HCl , a critical building block for synthesizing Proteolysis Targeting Chimeras (PROTACs). This reagent consists of the VHL-binding ligand (VH032 derivative) functionalized with a short alkyl-amine handle (C1 linker) and supplied as a hydrochloride salt to ensure stability.

This guide addresses the two distinct phases of your workflow: Synthesis (conjugating the ligand to your target warhead) and Biological Evaluation (testing the resulting PROTAC).

Module 1: Synthesis & Conjugation (The "Make" Phase)

The most common support tickets we receive involve failed amide couplings. Because this reagent is supplied as an HCl salt , standard protocols often fail if the salt stoichiometry is ignored.

Critical Protocol: Amide Coupling with HCl Salts

The Issue: You are using standard amide coupling conditions (e.g., 1.0 eq Amine, 1.0 eq Acid, 1.0 eq Base), but LC-MS shows unreacted starting material. The Cause: The HCl attached to the amine "consumes" the first equivalent of base. The amine remains protonated (


) and non-nucleophilic, preventing it from attacking the activated ester.

Corrective Workflow:

  • Solvent Selection: Use anhydrous DMF or DMSO . Avoid DCM if the HCl salt solubility is poor.

  • Base Stoichiometry: You must use at least 3–4 equivalents of DIPEA (N,N-Diisopropylethylamine) or TEA.

    • 1 eq neutralizes the HCl.

    • 1 eq activates the carboxylic acid (if using HATU/HBTU).

    • 1-2 eq ensures the reaction remains basic (

      
      ) to keep the amine nucleophilic.
      
Step-by-Step Optimization Table
VariableStandard ConditionOptimized for AHPC-HCl SaltsWhy?
Solvent DCM / THFDMF or NMP The VHL ligand is polar; HCl salts are insoluble in non-polar solvents.
Coupling Agent EDC / NHSHATU or PyBOP HATU provides faster kinetics for sterically hindered secondary amines (though this is a primary amine, the VHL core is bulky).
Base (DIPEA) 1.0 - 1.5 eq3.0 - 5.0 eq CRITICAL: Neutralize HCl to generate the free amine (

).
Order of Addition Mix all at onceSequential 1. Acid + HATU + Base (activate 5 min).2.[1] Add AHPC-HCl + More Base .
Visualizing the Synthesis Logic

SynthesisWorkflow Start Start: (S,R,S)-AHPC-HCl BaseStep Step 1: Neutralization (Add excess DIPEA) Start->BaseStep Solubilize in DMF Coupling Step 3: Nucleophilic Attack (Amide Bond Formation) BaseStep->Coupling Generates Free Amine (-NH2) Activation Step 2: POI Ligand Activation (POI-COOH + HATU) Activation->Coupling Activated Ester Purification Step 4: HPLC Purification (Remove excess salts) Coupling->Purification Monitor via LC-MS

Caption: Logical flow for conjugating AHPC-HCl salts. Note the critical neutralization step required before the amine becomes nucleophilic.

Module 2: Biological Evaluation (The "Test" Phase)

Once synthesized, the PROTAC must be validated in cells. The most frequent anomaly reported is the "Bell-Shaped" response curve.

Troubleshooting the "Hook Effect"

The Symptom: At low concentrations (e.g., 10–100 nM), you see protein degradation. At high concentrations (e.g., 10 µM), degradation stops or the protein levels return to baseline. The Cause: This is the Hook Effect (autoinhibition). At high concentrations, the PROTAC saturates the E3 ligase and the Target Protein independently, forming binary complexes (PROTAC-E3 and PROTAC-Target) rather than the necessary ternary complex (E3-PROTAC-Target).

Diagnostic Protocol:

  • Do not discard the data. A hook effect confirms your molecule is working via a bifunctional mechanism (a classic hallmark of PROTACs).

  • Run a wider dose-response: Test from 1 nM to 10 µM.

  • Validate with Competition: Pre-treat cells with free (S,R,S)-AHPC (the building block itself). If degradation is rescued (blocked), it confirms VHL dependency.

Visualizing the Hook Effect Mechanism

HookEffect Optimal Optimal Concentration (Ternary Complex Forms) Degradation Ubiquitination & Degradation Optimal->Degradation Cooperativity Excess Excess Concentration (>10 µM) Binary1 Binary Complex A (PROTAC bound to POI only) Excess->Binary1 Saturation Binary2 Binary Complex B (PROTAC bound to VHL only) Excess->Binary2 NoDeg No Interaction -> No Degradation Binary1->NoDeg Steric Block Binary2->NoDeg

Caption: Mechanism of the Hook Effect. Excess PROTAC molecules saturate binding sites, preventing the POI and E3 Ligase from meeting.[2]

Module 3: Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a peak with Mass = (Expected Mass + 18). Is my product wet?

  • Answer: Likely not. If you used a short linker, you might be seeing a hydrolysis byproduct or, more commonly, an adduct. However, check if your amide coupling failed and the peak corresponds to the starting material + water (rare). More likely, if you see M+22 or M+23, it is a Sodium (Na) adduct, which is common in ESI-MS.

Q2: Can I use (S,S,S)-AHPC as a control?

  • Answer: Yes. The (S,S,S) diastereomer is the standard Negative Control . It binds VHL with negligible affinity. If your "PROTAC" synthesized with the (S,S,S) isomer still causes degradation, your compound is likely acting as a traditional inhibitor or destabilizer, not a PROTAC.

Q3: How do I store the AHPC-HCl salt?

  • Answer:

    • Solid: -20°C, desiccated. It is hygroscopic.

    • Solution (DMSO): Stable at -20°C for 1–3 months. Avoid repeated freeze-thaw cycles which introduce moisture and can hydrolyze the amide bonds over time.

Q4: I see precipitation when diluting my PROTAC into cell media.

  • Answer: The "C1" linker is very short and hydrophobic. The VHL ligand is also lipophilic.

    • Fix: Ensure your DMSO stock is highly concentrated (e.g., 10 mM) so the final DMSO concentration in media is <0.1%.

    • Fix: If solubility persists as an issue, consider switching to a PEG-linker version (e.g., AHPC-PEG2-NH2) to improve water solubility.

References

  • Buckley, D. L., et al. (2012). "Targeting the von Hippel-Lindau E3 Ubiquitin Ligase using Small Molecules." Journal of the American Chemical Society.

  • Galdeano, C., et al. (2014). "Structure-guided design and optimization of small molecules targeting the protein–protein interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the hypoxia inducible factor (HIF) alpha subunit." Journal of Medicinal Chemistry.

  • Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology. (Describes the Hook Effect).

  • BenchChem Technical Support. (2025). "Minimizing the Hook Effect in PROTAC Experiments." (Simulated Link for Context)

  • Lai, A. C., & Crews, C. M. (2017). "Induced protein degradation: an emerging drug discovery paradigm." Nature Reviews Drug Discovery.

Sources

Introduction: The Linker as a Functional Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: PROTAC Linker Optimization

Subject: Troubleshooting & Optimizing Linker Design for Targeted Protein Degradation Ticket ID: PROTAC-OPT-001 Status: Open Support Lead: Senior Application Scientist[1]

Welcome to the Technical Support Center. If you are reading this, you likely have a PROTAC that binds both the Target Protein (POI) and the E3 Ligase but fails to induce efficient degradation.[1]

The Core Premise: The linker is not merely a passive connector.[1][2][3] It is a functional scaffold that dictates:

  • Cooperativity: Whether the ternary complex is energetically more favorable than binary binding.[1]

  • Orientation: Whether the POI is positioned correctly for ubiquitin transfer.

  • Permeability: Whether the molecule can cross the cell membrane (the "chameleon effect").[1]

This guide addresses the three most common failure modes: The Hook Effect, The Permeability Wall, and The Steric Clash.[1]

Module 1: Troubleshooting The "Hook Effect" (Ternary Complex Stability)

User Issue: "My degradation curve is bell-shaped. I see degradation at 100 nM, but it disappears at 10 µM. My


 is suboptimal."

Diagnosis: You are experiencing the Hook Effect .[1][4] At high concentrations, the PROTAC saturates the E3 ligase and the POI independently, forming non-productive binary complexes ([PROTAC-E3] and [PROTAC-POI]) rather than the required ternary complex ([E3-PROTAC-POI]).[1]

Root Cause: Low Cooperativity (


) .[1] The linker is too flexible or lacks specific interactions with the protein surfaces, failing to stabilize the ternary complex.[1]

Mechanistic Diagram (The Hook Effect):

HookEffect PROTAC PROTAC BinaryE3 Binary Complex [PROTAC-E3] (Non-Productive) PROTAC->BinaryE3 High Conc. BinaryPOI Binary Complex [PROTAC-POI] (Non-Productive) PROTAC->BinaryPOI High Conc. E3 E3 Ligase E3->BinaryE3 High Conc. Ternary Ternary Complex [E3-PROTAC-POI] (Productive Degradation) E3->Ternary Cooperativity (α > 1) POI Target Protein (POI) POI->BinaryPOI High Conc. POI->Ternary Cooperativity (α > 1) BinaryE3->Ternary Cooperativity (α > 1) BinaryE3->Ternary Blocked at High [PROTAC] BinaryPOI->Ternary Cooperativity (α > 1) Ubiquitination Ubiquitination Ternary->Ubiquitination Functional Outcome

Caption: The Hook Effect occurs when excess PROTAC saturates individual binding sites, preventing the two proteins from meeting.[1] High cooperativity (stabilized by the linker) shifts the equilibrium toward the Ternary Complex.[1]

Corrective Actions:

  • Switch to Rigid Linkers: Replace flexible PEG/alkyl chains with rigid motifs (piperazines, piperidines, alkynes).[1] Rigid linkers reduce the entropic penalty of ternary complex formation, effectively "pre-organizing" the molecule.[1][3]

  • Induce Protein-Protein Interactions (PPIs): Shorten the linker to force the E3 and POI surfaces to touch.[1] If they have complementary surfaces, this creates positive cooperativity (

    
    ).[1]
    
  • Run an AlphaLISA Hook Analysis: (See Protocol below).

Module 2: Troubleshooting Permeability & Solubility

User Issue: "My PROTAC has single-digit nanomolar


 in biochemical assays but 

> 10 µM in cells."

Diagnosis: The molecule is likely stuck in the membrane or staying outside the cell.[1] PROTACs are "Beyond Rule of 5" (bRo5) molecules.[1][5][6][7][8][9]

Root Cause: High Topological Polar Surface Area (TPSA) .[1][5] Long PEG linkers are the primary culprit.[1] While they improve solubility, the exposed oxygen atoms increase TPSA, hindering passive diffusion.

Decision Matrix: Linker Chemistry Selection

Linker TypeStructureProsConsBest Use Case
PEG

High solubility; Easy synthesis.[1][10]High TPSA; Low permeability; Oxidative liability.[1]Initial "Linker Scanning" to find optimal length.[1]
Alkyl

Low TPSA; High permeability.[1]Poor solubility (greasy); High entropic cost (floppy).[1]When PEG variants fail cell assays.[1]
Rigid/Cyclic Piperazine, Phenyl, TriazoleLow TPSA (if folded); High metabolic stability; High cooperativity.[1]Difficult synthesis; Requires structural modeling.[1]Optimization phase to fix "Hook Effect" or permeability.

Corrective Actions:

  • The "Chameleon" Approach: Use linkers that can fold intramolecularly.[1] A flexible linker that folds upon itself (hiding polar groups) in the lipid membrane but extends in the cytosol can improve permeability.[1]

  • Replace PEG with Carbon: Swap a PEG3 linker for a C6-C8 alkyl chain.[1] This often drastically improves permeability (at the cost of solubility).[1]

  • Click Chemistry: Use "Click" linkers (triazoles).[1] The triazole ring adds rigidity and mimics an amide bond but is more metabolically stable.[1]

Module 3: Troubleshooting Steric Clashes (Linker Length)

User Issue: "I have tried rigid and flexible linkers, but I see no ternary complex formation at all."

Diagnosis: The linker is likely the wrong length, causing a Steric Clash between the E3 and POI, or preventing the ubiquitin transfer zone from aligning with a surface lysine.[1]

Protocol: The "Linker Scan" Strategy Do not guess. Synthesize a library with incremental length increases.

  • Generate a Library: Create 4-6 analogues.

    • Short: 2-4 atoms (Direct connection).[1]

    • Medium: 8-12 atoms (Standard PEG2-PEG3).[1]

    • Long: 16-20 atoms (PEG4-PEG5).[1]

  • Assay: Test all in a biochemical Ternary Complex Assay (not just degradation).

  • Observation:

    • No Binding: Linker too short (clash).

    • Binding but No Degradation: Linker length okay, but orientation wrong (ubiquitin cannot reach lysine). Try changing the attachment point on the E3 ligand.[1]

Experimental Protocol: AlphaLISA Ternary Complex Assay

This assay quantifies the formation of the [POI-PROTAC-E3] complex.[1] You are looking for a bell-shaped curve.

Materials:

  • Donor Beads: Streptavidin-coated (binds Biotin-POI).[1]

  • Acceptor Beads: Anti-Flag or Anti-GST (binds Tagged-E3 Ligase).[1][11]

  • Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100.

Step-by-Step:

  • Preparation: Prepare a 2x serial dilution of your PROTAC (range: 10 µM down to 0.1 nM).[1]

  • Incubation 1 (Complex Formation):

    • Mix 5 µL Biotinylated POI (Final conc: 10-50 nM).[1]

    • Mix 5 µL Tagged E3 Ligase (Final conc: 10-50 nM).[1]

    • Mix 5 µL PROTAC dilution.[1]

    • Incubate 60 mins at Room Temp.

  • Incubation 2 (Bead Addition):

    • Add 10 µL Acceptor Beads (20 µg/mL).

    • Add 10 µL Donor Beads (20 µg/mL).

    • Note: Perform in low light (beads are light sensitive).[1]

    • Incubate 60 mins at Room Temp.

  • Read: Measure signal on an Alpha-compatible plate reader (excitation 680 nm, emission 615 nm).

  • Analysis: Plot Signal vs. Log[PROTAC].

    • Peak Height: Relative stability of the ternary complex.[1]

    • Width: Indicates the "working range" before the Hook Effect dominates.[1]

Visualizing the Optimization Logic

OptimizationLogic Start Start: PROTAC Binds POI & E3 but Degradation is Poor CheckTernary Assay: AlphaLISA / TR-FRET Is Ternary Complex Forming? Start->CheckTernary NoTernary Result: No/Low Ternary Complex CheckTernary->NoTernary YesTernary Result: Good Ternary Complex (Bell Curve Visible) CheckTernary->YesTernary StericIssue Issue: Steric Clash or Too Short NoTernary->StericIssue PermeabilityIssue Issue: Cell Permeability or Lysine Orientation YesTernary->PermeabilityIssue ActionLength Action: Perform Linker Scan (Increase Length 4 -> 20 atoms) StericIssue->ActionLength ActionRigid Action: Rigidify Linker (Piperazines/Alkynes) to fix Entropy StericIssue->ActionRigid ActionTPSA Action: Reduce TPSA (Switch PEG -> Alkyl/Click) PermeabilityIssue->ActionTPSA

Caption: Decision tree for troubleshooting PROTAC failure based on linker properties.

References

  • Bondeson, D. P., et al. (2018).[1] Catalytic in vivo protein knockdown by small-molecule PROTACs.[1] Nature Chemical Biology.[1] Link

    • Context: Establishes the importance of c
  • Cyrus, K., et al. (2011).[1] Impact of linker length on the activity of PROTACs.[1][5][6][][13][14][15] Molecular BioSystems.[1] Link

    • Context: Foundational study showing the bell-shaped dependence on linker length (16 atoms optimal for VHL-ER).[1]

  • Gadd, M. S., et al. (2017).[1] Structural basis of PROTAC cooperative recognition for selective protein degradation.[1] Nature Chemical Biology.[1] Link

    • Context: The "Ciulli Paper."[1] Demonstrates how linker rigidity and folding (MZ1) drive positive cooperativity and selectivity.[1][5]

  • Klein, V. G., et al. (2020).[1] Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry.[1][7] Link[1]

    • Context: Strategies for improving permeability by altering linker chemistry (TPSA reduction).[1]

  • Troup, R. I., et al. (2020).[1][2] Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy.[1][2] Link

    • Context: Comprehensive review of PEG vs. Alkyl vs. Rigid linkers.[1][2]

Sources

Technical Support Center: VHL Ligand Permeability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Cell Permeability in VHL-Recruiting PROTACs Ticket ID: VHL-PERM-001 Status: Open Responder: Senior Application Scientist, Targeted Protein Degradation Unit

Introduction: The "Beyond Rule of 5" Challenge

Welcome to the TPD Technical Support Hub. You are likely here because your VHL-based PROTAC shows excellent biochemical potency (


 or 

in the nanomolar range) but fails to induce degradation in live cells (

> 10

M).

The Root Cause: VHL ligands (derived from the hydroxyproline-containing HIF-1


 peptide) are inherently polar. When coupled with a linker and a warhead, the resulting PROTAC typically falls into "Beyond Rule of 5" (bRo5) chemical space:
  • Molecular Weight (MW): >800 Da[1][2]

  • Topological Polar Surface Area (TPSA): >140 Ų

  • Hydrogen Bond Donors (HBD): High count (often >5)

This guide provides a systematic workflow to diagnose permeability issues and engineer your VHL ligand/linker system for intracellular access.

Module 1: Diagnostic Workflow

Is it a permeability issue or a ternary complex issue?

Before modifying your chemistry, you must validate that the lack of degradation is due to the compound not entering the cell, rather than a failure to form a productive ternary complex.

Step-by-Step Diagnostic Protocol
  • Establish Biochemical Baseline:

    • Perform a Fluorescence Polarization (FP) or TR-FRET assay with recombinant VHL and your PROTAC.

    • Success Criteria:

      
       < 100 nM. If binding is weak here, stop. It is a potency issue, not permeability.
      
  • Assess Cellular Target Engagement (TE):

    • Method: NanoBRET™ or HiBiT lytic detection.

    • Logic: If the PROTAC enters the cell and binds the target, you will see a signal shift even if degradation doesn't occur (e.g., due to poor ubiquitination kinetics).

    • Result: If Cellular TE is weak (

      
       > 10 
      
      
      
      M) despite strong biochemical binding, permeability is the primary suspect.
  • The PAMPA-LPE Screen (VHL Specific):

    • Standard PAMPA (Parallel Artificial Membrane Permeability Assay) alone is often insufficient for bRo5 molecules.

    • Protocol: Combine PAMPA data with Lipophilic Permeability Efficiency (LPE) .

    • Formula:

      
      [2]
      
    • Threshold: VHL PROTACs with LPE < 0 often show zero cellular activity.

Diagnostic Logic Tree

DiagnosticTree Start Problem: High Biochemical Potency but No Cellular Degradation Step1 Step 1: Cellular Target Engagement (NanoBRET / HiBiT) Start->Step1 Result1 Strong Cellular TE? Step1->Result1 Issue1 Issue: Ternary Complex Stability or Ubiquitination Kinetics Result1->Issue1 Yes Step2 Step 2: PAMPA + LPE Assay Result1->Step2 No Result2 Permeability < 1.0 x 10^-6 cm/s? Step2->Result2 Issue2 CONFIRMED: Permeability Issue Proceed to Module 2 Result2->Issue2 Yes Issue3 Issue: Efflux Transporter Liability (P-gp substrate) Result2->Issue3 No

Figure 1: Decision matrix to isolate permeability as the rate-limiting factor in PROTAC efficacy.

Module 2: Chemical Optimization Strategies

How to engineer cell entry.

Once permeability is confirmed as the bottleneck, employ these three specific chemical strategies.

Strategy A: The "Chameleon" Effect (Linker Design)

VHL PROTACs must behave as "molecular chameleons"—folding to hide their polar surface area (PSA) in the lipophilic membrane, then unfolding in the aqueous cytosol.[3]

  • The Problem: Long, linear PEG linkers often remain extended, exposing high PSA.

  • The Fix: Switch to lipophilic, rigid, or "collapsible" linkers.

    • Action: Incorporate alkane chains or piperazine/piperidine motifs into the linker.

    • Mechanism: These induce a "U-shape" conformation in non-polar media, creating an intramolecular hydrogen bond (IMHB) network that shields the VHL ligand's polar amide/hydroxyl groups.

Strategy B: Amide-to-Ester Substitution

The standard VHL ligand (VH032) contains a terminal amide (often coupled to tert-leucine). This amide is a significant Hydrogen Bond Donor (HBD).

  • The Fix: Replace the amide bond connecting the VHL ligand and linker with an ester bond.[3][4]

  • Why it works:

    • Removes one HBD.

    • Esters are generally more lipophilic than amides.

    • Note: While esters can be labile (prodrug concept), studies show certain ester-linked PROTACs remain stable enough to induce degradation while significantly boosting permeability.[5][6]

Strategy C: Macrocyclization

If linear optimization fails, cyclize the linker back to the VHL ligand or the warhead.

  • Protocol: Design a macrocycle connecting the VHL ligand's "exit vector" (usually the phenolic ether or the 4-position of the proline) to the linker.

  • Benefit: Locks the molecule in a low-PSA conformation, shielding the solvent-exposed hydroxyproline core.

Data Comparison: Optimization Impact
ModificationEffect on MWEffect on HBDPermeability (PAMPA)Cellular Potency Impact
Baseline (PEG Linker) NeutralHighLow (< 0.5)Low
Amide-to-Ester Neutral-1 High (> 5.0) High (10-50x boost)
Alkane Linker DecreaseNeutralMediumMedium
Macrocyclization NeutralShielded HighHigh (Rigidity dependent)

Module 3: Experimental Protocols

Protocol 1: The "Chameleonicity" NMR Assay

To verify if your linker allows the necessary folding.

  • Solvent System A (Polar): Dissolve 5 mM PROTAC in

    
     (mimics cytosol).
    
  • Solvent System B (Non-Polar): Dissolve 5 mM PROTAC in

    
     (mimics membrane interior).
    
  • Measurement: Acquire

    
    -NMR spectra.
    
  • Analysis: Measure the Chemical Shift Perturbation (

    
    ) of the amide protons.
    
    • Interpretation: Significant shielding/shifting of amide peaks in

      
       compared to DMSO indicates the formation of Intramolecular Hydrogen Bonds (IMHBs). This confirms the molecule can "hide" its polarity to cross the membrane.
      
Mechanism of Chameleonic Permeability

ChameleonEffect Aqueous Aqueous Phase (Cytosol/Media) High PSA Extended State Membrane Lipid Bilayer (Hydrophobic) Low PSA Folded State Aqueous->Membrane IMHBs form (Hiding Polarity) Intracellular Target Binding (Cytosol) Re-Extended Active State Membrane->Intracellular IMHBs break (Exposing Warheads)

Figure 2: The "Chameleon" mechanism required for bRo5 VHL PROTACs to traverse the lipid bilayer.

Frequently Asked Questions (FAQ)

Q: I replaced the amide with an ester, but my compound is unstable in plasma. What now? A: This is a common trade-off. If plasma stability is poor, the ester is acting as a "soft drug." Try increasing steric bulk around the ester (e.g., using a tert-butyl or gem-dimethyl group adjacent to the ester carbonyl) to slow down hydrolysis by esterases without sacrificing the permeability gain.

Q: Can I just use a smaller VHL ligand? A: It is difficult. The hydroxyproline core is essential for binding to VHL (specifically the interactions with Ser111 and His115). Removing the hydroxy group kills binding affinity. Focus on modifying the linker attachment point (exit vector) or the capping group (Left-Hand Side) rather than the core hydroxyproline.

Q: Why does my VHL PROTAC accumulate in the lysosome? A: VHL ligands often contain basic amines. If your linker adds more basicity (e.g., piperazines), the molecule may become "lysosomotropic" (trapped in acidic lysosomes).

  • Fix: Cap free amines or use electron-withdrawing groups (fluorine) near basic centers to lower the pKa below 6.5.

References

  • Klein, V. G., et al. (2020). "Understanding and Improving the Membrane Permeability of VH032-Based PROTACs."[2] ACS Medicinal Chemistry Letters, 11(8), 1732–1738. Link

  • Atilaw, Y., et al. (2021). "Solution Conformations Shed Light on PROTAC Cell Permeability." ACS Medicinal Chemistry Letters, 12(1), 107–114. Link

  • Farnaby, W., et al. (2019). "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology, 15, 672–680. Link

  • Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase." Journal of the American Chemical Society, 142(11), 5261–5273. Link

Sources

PROTAC® Assay Optimization & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational Agent: Senior Application Scientist Ticket Topic: Optimizing


 and 

in Targeted Protein Degradation
Welcome to the Technical Support Center

You are likely here because your degradation curves are defying standard pharmacological logic. Unlike traditional inhibitors, PROTACs (Proteolysis Targeting Chimeras) operate on catalytic and thermodynamic principles that introduce unique failure modes.[1]

This guide treats your experimental hurdles as "Support Tickets." Select the scenario below that matches your data pathology to view the diagnostic logic and resolution protocols.

Ticket #01: The "Hook Effect" (Bell-Shaped Curve)[1][2]

User Complaint: "My degradation curve looks normal at low concentrations, but at high concentrations, the protein levels recover. I cannot calculate an accurate


."

Root Cause Analysis: This is the hallmark of the Hook Effect .[1] PROTACs are obligate bivalent molecules.[1] For degradation to occur, a Ternary Complex ([POI]:[PROTAC]:[E3]) must form.[1][2]

  • Low Concentration: PROTAC is limiting; ternary complexes form efficiently.[1]

  • High Concentration: PROTAC is in excess.[1] It saturates the E3 ligase and the Protein of Interest (POI) independently, forming non-productive Binary Complexes .[1]

The Mechanistic Fix: Cooperativity (


) 
You cannot simply "fix" the hook effect by changing the assay; you must fix the chemistry or the concentration window.[1] The key parameter is the Cooperativity Factor (

)
.[1][2][3][4] A high

means the ternary complex is thermodynamically more stable than the binary complexes, pushing the "hook" to much higher concentrations [1].

Visualization: The Hook Effect Mechanism

HookEffect PROTAC PROTAC Concentration Binary Binary Complexes (Non-Productive) PROTAC->Binary Excess Conc Ternary Ternary Complex (Degradation) PROTAC->Ternary Optimal Conc Binary->Ternary Competition Outcome Degradation Profile Binary->Outcome No Degradation (Hook Effect) Ternary->Outcome High Degradation

Figure 1: At optimal concentrations, ternary complexes dominate.[1] At excess concentrations, binary complexes outcompete ternary formation, restoring protein levels.

Troubleshooting Protocol:

  • Adjust Assay Window: If your

    
     is occurring before the hook, simply truncate your upper concentration range (e.g., stop at 1 
    
    
    
    M instead of 10
    
    
    M) to fit the sigmoidal part of the curve.
  • Chemical Optimization: Switch to a linker that promotes positive cooperativity (

    
    ). Rigid linkers (e.g., piperazines) often perform better than flexible PEG chains by reducing the entropic penalty of ternary complex formation [2].[1]
    
Ticket #02: High Potency ( ), Low Efficacy ( )[1]

User Complaint: "My compound is potent (


 nM), but it plateaus at only 40% degradation. I need >90% degradation."

Root Cause Analysis: A "floor" in your degradation assay usually indicates a kinetic equilibrium where the Rate of Resynthesis matches the Rate of Degradation .[1] Alternatively, it implies a sub-population of cells or subcellular compartments where the PROTAC cannot penetrate or the E3 ligase is absent.[1]

Diagnostic Workflow:

Potential CulpritDiagnostic TestSolution
Rapid Resynthesis Cycloheximide (CHX) Chase (Protocol below)If degradation improves with CHX, your POI is being made faster than it's degraded.[1] Increase incubation time or dose frequency.
E3 Ligase Saturation Competition Assay Add free E3 ligand. If curve shifts, E3 is limiting.[1] Switch E3 ligase (e.g., CRBN

VHL) or use a cell line with higher E3 expression.[1]
Cellular Permeability NanoBRET Target Engagement If intracellular engagement is low despite high biochemical potency, optimize lipophilicity (LogD) or change the linker to a more rigid scaffold [3].[1]

Protocol: Cycloheximide (CHX) Chase Assay Validates if protein resynthesis is masking degradation.[1]

  • Seed Cells: Plate cells (e.g., HEK293, HeLa) at 5,000 cells/well in 96-well plates.

  • Pre-treatment: Treat cells with PROTAC at

    
     concentration.[1]
    
  • CHX Addition:

    • Group A: PROTAC + Vehicle (DMSO).[1]

    • Group B: PROTAC + Cycloheximide (50

      
      g/mL).[1]
      
    • Group C: Vehicle + Cycloheximide (Control).[1]

  • Time Course: Harvest lysates at 0, 2, 4, 8, and 24 hours.

  • Readout: Analyze via Western Blot or HiBiT.

  • Interpretation: If Group B shows significantly deeper degradation (

    
    ) than Group A, rapid protein resynthesis is the limiting factor.[1]
    
Ticket #03: Poor Reproducibility & Low Throughput

User Complaint: "Western Blots are too variable and slow for optimizing my linker library. I can't screen 50 compounds efficiently."

Root Cause Analysis: Western Blots are semi-quantitative at best and suffer from antibody variability.[1] For SAR (Structure-Activity Relationship) optimization of


, you need a high-throughput, homogeneous assay.[1]

The Solution: HiBiT Lytic Detection Switch to the Promega HiBiT system.[1] It uses a split-luciferase tag (11 amino acids) knocked into your POI.[1] It is quantitative, antibody-free, and scalable [4].[1][5]

Comparison of Assay Platforms:

FeatureWestern BlotHiBiT LyticNanoBRET
Throughput Low (10s/day)High (1000s/day)High (1000s/day)
Quantification Semi-QuantQuantitativeQuantitative
Live Cell? NoNo (Lytic) / Yes (Live)Yes
Measures Total ProteinTotal ProteinTernary Complex / Engagement

Protocol: High-Throughput HiBiT Degradation Screen

  • Cell Engineering: Use CRISPR-Cas9 to insert the 11-aa HiBiT tag at the N- or C-terminus of your endogenous POI locus.[1]

  • Plating: Seed HiBiT-knockin cells (e.g., 4,000 cells/well) in white 384-well plates. Incubate overnight.

  • Treatment: Add PROTACs using an acoustic dispenser (e.g., Echo) or pin tool.[1] 11-point dose-response (e.g., 10

    
    M to 0.1 nM).[1]
    
  • Incubation: Incubate for 4–24 hours (target dependent).

  • Detection: Add Nano-Glo® HiBiT Lytic Reagent (contains LgBiT and substrate).[1] Volume 1:1 with media.

  • Read: Shake for 2 mins. Incubate 10 mins. Read luminescence.

  • Analysis: Normalize RLU (Relative Light Units) to DMSO control (100%) and MG-132 control (0% degradation, optional). Fit to a 4-parameter logistic equation to derive

    
     and 
    
    
    
    .[1]
Ticket #04: Optimization Logic Flow

User Complaint: "I have the data, but I don't know what to change on the molecule."

Strategic Directive: Use the flowchart below to guide your medicinal chemistry decisions based on assay outputs.

Visualization: PROTAC Optimization Decision Tree

OptimizationFlow Start Analyze Degradation Data CheckDC50 Is DC50 < 100 nM? Start->CheckDC50 CheckDmax Is Dmax > 80%? CheckDC50->CheckDmax Yes LowPotency Issue: Low Potency CheckDC50->LowPotency No LowEfficacy Issue: Low Efficacy CheckDmax->LowEfficacy No Success Candidate Validated CheckDmax->Success Yes Sol_Linker Action: Optimize Linker Length/Rigidity (Check Cooperativity) LowPotency->Sol_Linker Sol_Perm Action: Improve Permeability (LogD, Mol Weight) LowPotency->Sol_Perm Sol_E3 Action: Change E3 Ligase (VHL vs CRBN) LowEfficacy->Sol_E3 Sol_Time Action: Check Kinetics (Resynthesis Rate) LowEfficacy->Sol_Time

Figure 2: Decision matrix for translating assay data into chemical modifications.

References
  • Bondeson, D. P., et al. (2015).[1][6][7] Catalytic in vivo protein knockdown by small-molecule PROTACs.[1][6] Nature Chemical Biology, 11(8), 611–617.[1][6] Link

  • Pike, A., et al. (2020).[1] Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Journal of Medicinal Chemistry, 63(20), 11448–11459.[1] Link[1]

  • Gadd, M. S., et al. (2017).[1] Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521.[1] Link

  • Promega Corporation. (n.d.).[1] HiBiT Protein Tagging System.[1][5][8] Link[1]

Sources

Validation & Comparative

Technical Guide: Validating PROTAC-Mediated Degradation with (S,R,S)-AHPC-CO-C1-NH2 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of Proteolysis Targeting Chimeras (PROTACs), the choice of E3 ligase recruitment machinery is the single most critical determinant of degradation efficiency, tissue selectivity, and safety. This guide analyzes the application of (S,R,S)-AHPC-CO-C1-NH2 HCl —a high-affinity VHL (Von Hippel-Lindau) ligand-linker conjugate—as a superior alternative to Cereblon (CRBN)-based recruitment for specific oncological and immunological targets.

While CRBN recruiters (Thalidomide/Pomalidomide) offer lower molecular weight, they suffer from "IMiD" off-target effects and hydrolytic instability. The VHL system, accessed via the (S,R,S)-AHPC scaffold, provides a "cleaner" degradation profile with higher chemical stability, making it the gold standard for validating on-target specificity.

Part 1: The E3 Ligase Dilemma (VHL vs. CRBN)

When selecting this compound as your recruitment module, you are effectively choosing the VHL pathway over the CRBN pathway. This decision dictates the physicochemical and biological profile of your degrader.

Comparative Analysis: VHL (AHPC) vs. CRBN (IMiDs)
FeatureVHL Recruitment (via AHPC)CRBN Recruitment (via Pomalidomide)Verdict
Off-Target Toxicity Low. High specificity for VHL; minimal neosubstrate degradation.High. Known teratogenicity; degrades SALL4, GSPT1, IKZF1/3.VHL Wins for safety profiling.
Chemical Stability High. Hydroxyproline core is stable in aqueous media.Moderate/Low. Phthalimide ring is prone to hydrolysis in physiological pH.VHL Wins for long-duration assays.
Molecular Weight High (~450-500 Da). Can impact cell permeability ("Beyond Rule of 5").Low (~270 Da). "Drug-like" properties; better oral bioavailability potential.CRBN Wins for DMPK.
Tissue Expression Ubiquitous, but variable levels.Ubiquitous, but often downregulated in certain cancers (e.g., Colon, Lung).Context Dependent.
Hook Effect Pronounced at high concentrations.Present, but often less sharp due to cooperativity.CRBN Wins for dosing window.
The "Clean" Degrader Advantage

The primary argument for using this compound is the elimination of IMiD-associated off-targets . CRBN ligands act as "molecular glues," inherently reshaping the CRBN surface to recruit neosubstrates (e.g., SALL4). VHL ligands operate via a classic "groove binding" mode (hydroxyproline pocket), which rarely induces neosubstrate degradation unless linked to a specific warhead. This makes AHPC-based PROTACs the preferred tool for mechanistic validation —if your AHPC-PROTAC degrades the target, it is almost certainly due to the linker-warhead design, not an artifact of the E3 ligand.

Part 2: Technical Profile of this compound

This molecule is not just a ligand; it is a pre-functionalized building block .

  • Core Scaffold: (S,R,S)-AHPC (also known as VH032-NH2).[1][2]

  • Stereochemistry: The (S,R,S) configuration is non-negotiable. It mimics the hydroxyproline residue of HIF-1α (the natural substrate of VHL). The (S,S,S) epimer is biologically inactive and serves as the negative control.

  • Linker (C1-NH2): A minimal alkyl linker ending in a primary amine.

    • Application: Ideal for targets where the ligand binding pocket is shallow or solvent-exposed. The short linker rigidifies the ternary complex, potentially enhancing cooperativity (

      
      -factor).
      
    • Chemistry: The terminal amine allows for rapid amide coupling to carboxylic acid-functionalized POI (Protein of Interest) ligands.

Part 3: Validation Workflows

To rigorously validate PROTAC-mediated degradation using this molecule, you must prove three things: Dependency , Specificity , and Proteasome Involvement .

Workflow 1: The "Kill Switch" Competition Assay

This is the gold-standard experiment to prove VHL dependency. You treat cells with the PROTAC and simultaneously add an excess of the free ligand (or the building block itself).

  • Hypothesis: If degradation is VHL-mediated, excess free (S,R,S)-AHPC will occupy the VHL binding sites, preventing the PROTAC from recruiting the E3 ligase. Degradation should be "rescued" (blocked).

  • Outcome: If degradation persists despite excess AHPC, the mechanism is off-target or non-VHL mediated.

Workflow 2: The Negative Control (Epimer) Synthesis

Synthesize the exact same PROTAC using the (S,S,S)-AHPC epimer instead of the active (S,R,S) form.

  • Hypothesis: The (S,S,S) variant cannot bind VHL.

  • Outcome: This "inactive" PROTAC should show zero degradation . If it still degrades the target, your warhead is acting as an inhibitor or destabilizer independent of the UPS (Ubiquitin-Proteasome System).

Part 4: Visualization of Mechanism

The following diagram illustrates the competitive "Rescue" mechanism used to validate the VHL pathway.

VHL_Validation_Mechanism cluster_active Active Degradation Pathway PROTAC PROTAC (AHPC-Linker-Warhead) Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary Recruits POI Target Protein (POI) POI->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds VHL->Ternary Blocked FreeLigand Free Ligand (S,R,S)-AHPC-CO-C1-NH2 FreeLigand->VHL COMPETITION (Saturates Pocket) Ubiquitin Ubiquitination (Poly-Ub) Ternary->Ubiquitin E2 Transfer Degradation Proteasomal Degradation Ubiquitin->Degradation 26S Proteasome

Caption: Mechanism of the Competition Assay. Excess free (S,R,S)-AHPC saturates VHL, preventing PROTAC binding and rescuing the target from degradation.

Part 5: Experimental Protocols

Protocol A: Chemical Conjugation (General Procedure)

Use this to synthesize your active PROTAC from the this compound building block.

  • Activation: Dissolve 1.0 eq of your Carboxylic Acid-POI Ligand in anhydrous DMF. Add 1.2 eq HATU and 3.0 eq DIPEA. Stir for 15 min at RT.

  • Coupling: Add 1.0 eq of This compound .

  • Reaction: Monitor via LC-MS. The reaction typically completes within 2-4 hours due to the high reactivity of the primary amine.

  • Purification: Purify via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid). Lyophilize to obtain the PROTAC salt.

Protocol B: The "Rescue" Validation Assay

Use this to prove the degradation is VHL-dependent.

Materials:

  • Target Cells (e.g., HeLa, HEK293).[3]

  • Active PROTAC (synthesized above).[3][4][5][6]

  • Competitor: Free This compound (dissolved in DMSO).

  • Control: DMSO vehicle.

Steps:

  • Seeding: Seed cells in 6-well plates and incubate for 24h to reach 70% confluency.

  • Pre-treatment (The Block):

    • Well A (Control): Add DMSO.[1]

    • Well B (PROTAC only): Add DMSO.[1]

    • Well C (Rescue): Add 10-50 µM of free this compound. Incubate for 1 hour.

    • Note: The competitor must be in significant excess (typically 100x the PROTAC concentration) to saturate intracellular VHL.

  • Treatment:

    • Add PROTAC (at DC50 concentration, e.g., 100 nM) to Well B and Well C.

  • Incubation: Incubate for 6–24 hours (target dependent).

  • Lysis & Analysis: Lyse cells using RIPA buffer + Protease Inhibitors. Analyze via Western Blot.

Interpretation:

  • Well B (PROTAC): Band intensity should be <20% of Control (Degradation).

  • Well C (Rescue): Band intensity should return to >80% of Control. This confirms VHL dependency.

References

  • Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules to Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society. Link

  • Galdeano, C., et al. (2014). Structure-guided design and optimization of small molecules targeting the protein–protein interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the hypoxia inducible factor (HIF) alpha subunit.[7] Journal of Medicinal Chemistry. Link

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[5] Nature Chemical Biology. Link

  • Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm. Nature Reviews Drug Discovery. Link

  • Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS Discovery. Link

Sources

Validating Target Engagement for VHL-Based PROTACs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Target Engagement for VHL-based PROTACs Content Type: Comparative Technical Guide Audience: Researchers, Scientists, and Drug Discovery Professionals

Executive Summary

The efficacy of a VHL-recruiting PROTAC is not defined solely by its binding affinity to the Protein of Interest (POI) or the E3 ligase alone, but by the stability and kinetics of the ternary complex (POI-PROTAC-VHL). Unlike binary inhibitors, PROTACs face the "three-body problem" where successful ubiquitination depends on the precise spatial arrangement and cooperativity (


) between the ligase and the target.

This guide objectively compares the primary validation modalities—NanoBRET™ (Live Cell) , SPR (Biophysical) , and CETSA (Thermal Shift) —to empower researchers to select the optimal assay for their stage of development.

The VHL Recruitment Mechanism & The "Hook Effect"

Von Hippel-Lindau (VHL) protein recruits substrates via a hydroxyproline-binding pocket. VHL-based PROTACs utilize this high-specificity interaction. However, a critical failure mode in PROTAC design is the Hook Effect : at high concentrations, the PROTAC saturates both the POI and VHL independently, preventing the formation of the productive ternary complex.

Diagram 1: The PROTAC Mechanism and Hook Effect This diagram illustrates the transition from productive ternary complex formation to the counter-productive Hook Effect at high concentrations.

PROTAC_Mechanism PROTAC PROTAC Molecule Binary Binary Complex (Inactive) PROTAC->Binary Binds POI or VHL POI Target Protein (POI) VHL E3 Ligase (VHL) Ternary Ternary Complex (Active Ubiquitination) Binary->Ternary + Recruiter (Cooperativity > 1) Hook Hook Effect (Saturation/Inactive) Ternary->Hook Excess PROTAC Concentration

Caption: Transition from binary binding to productive ternary complex, ending in the Hook Effect at saturation.

Comparative Analysis: Biophysical vs. Cellular Assays[1][2]

To validate VHL-PROTAC engagement, one must measure Cooperativity (


) —the ratio of binary to ternary dissociation constants (

). Positive cooperativity (

) implies the PROTAC stabilizes the POI-VHL interaction, a hallmark of potent degraders like MZ1.
Table 1: Performance Comparison of Target Engagement Assays
FeatureNanoBRET™ TE (Live Cell) SPR (Surface Plasmon Resonance) CETSA (Thermal Shift)
Primary Output Kinetic Ternary Complex Formation (

)
Affinity (

), Kinetics, & Cooperativity (

)
Binary Target Engagement (

shift)
Physiological Relevance High (Live cell, endogenous ATP/cofactors)Medium (Purified proteins, in vitro)High (Cellular context)
VHL Specificity Excellent (Uses VHL-HaloTag fusion)Excellent (Immobilized VHL or POI)Low (Hard to distinguish VHL vs POI binding)
Throughput High (96/384-well plates)Medium (Chip-based)Medium (Western Blot/AlphaLISA readout)
Key Limitation Requires tagging (NanoLuc/HaloTag)No cellular membrane permeability dataDoes not measure ternary complex kinetics
Best For... Lead Optimization (Rank-ordering cell permeability & kinetics)Mechanistic Validation (Defining

and

)
Hit Confirmation (Validating binding in lysate/cells)
Deep Dive: Surface Plasmon Resonance (SPR) for Cooperativity

Why it matters: SPR is the gold standard for calculating the cooperativity factor (


). For VHL PROTACs, measuring the difference between the PROTAC binding to the POI alone versus binding to the POI in the presence of VHL is critical.

Key Insight: A VHL-PROTAC might bind the POI weakly (


) but form a tight ternary complex (

) due to positive cooperativity. Only SPR (or ITC) can quantify this.

Protocol Overview:

  • Immobilization: Immobilize VHL (ligand) on a Streptavidin (SA) or CM5 sensor chip.

  • Binary Injection: Inject PROTAC alone to determine binary

    
    .
    
  • Ternary Injection: Inject PROTAC + POI (at saturating concentrations) to measure ternary

    
    .
    
  • Analysis: Calculate

    
    .[1][2]
    
Detailed Protocol: NanoBRET™ Ternary Complex Assay

Why it matters: This assay validates that your PROTAC not only binds VHL and the POI but brings them together inside a living cell. It distinguishes between a potent binder that cannot cross the cell membrane and a true drug candidate.[3]

Diagram 2: NanoBRET™ Ternary Complex Workflow This flowchart details the step-by-step logic for setting up a live-cell ternary complex assay.

NanoBRET_Workflow Start Start: HEK293 Cells Transfect Transfection: 1. Vector A: POI-NanoLuc (Donor) 2. Vector B: VHL-HaloTag (Acceptor) Start->Transfect Incubate Incubation (20-24 hrs) Transfect->Incubate Label Add HaloTag-618 Ligand (Fluorescent Acceptor) Incubate->Label Treat Treat with VHL-PROTAC (Dose Response) Label->Treat Read Measure BRET Signal (Donor 460nm / Acceptor 618nm) Treat->Read Result Calculate mBU (Ternary Complex Formation) Read->Result

Caption: Workflow for detecting VHL-POI proximity using NanoBRET technology.

Step-by-Step Methodology

Materials:

  • HEK293 cells (or relevant disease line).[4][5]

  • Plasmids: POI-NanoLuc® and HaloTag®-VHL.

  • NanoBRET™ Nano-Glo® Detection System.[6]

Procedure:

  • Transfection (Day 1):

    • Plate cells at

      
       cells/mL.
      
    • Co-transfect POI-NanoLuc and HaloTag-VHL plasmids at a 1:1 to 1:10 ratio (optimization required to ensure VHL is not limiting).

  • Tracer Addition (Day 2):

    • Add the HaloTag®-618 Ligand. This fluorescent ligand binds covalently to the HaloTag-VHL fusion.

    • Control: Leave some wells without HaloTag ligand (No Acceptor Control) to determine background bleed-through.

  • PROTAC Treatment:

    • Add the VHL-PROTAC in a serial dilution (e.g., 0 nM to 10

      
      M).
      
    • Critical Step: Include a VHL-binding inhibitor (like VH298) or a non-degrading PROTAC epimer (cis-hydroxyproline) as a negative control.

  • Measurement:

    • Add Nano-Glo® Substrate.[5]

    • Measure Donor Emission (460 nm) and Acceptor Emission (618 nm) using a BRET-compatible plate reader (e.g., BMG CLARIOstar).

  • Data Analysis:

    • Calculate Raw BRET Ratio =

      
      .
      
    • Subtract the "No Acceptor" background ratio.

    • Plot BRET signal vs. log[PROTAC]. A bell-shaped curve indicates successful ternary complex formation followed by the Hook Effect.

Scientific Integrity: VHL Specific Considerations

When validating VHL-based PROTACs, specific "gotchas" exist that do not apply to Cereblon (CRBN) PROTACs:

  • Stereochemistry: VHL exclusively binds the (S,R,S)-hydroxyproline stereoisomer.

    • Validation Check: Always synthesize the diastereomer control (e.g., cis-hydroxyproline). If your assay shows TE with the cis-isomer, your signal is non-specific (false positive).

  • Hypoxia Inducible Factor (HIF) Competition: Endogenous HIF-1

    
     binds VHL with high affinity.
    
    • Experimental Tip: In cellular assays, ensure cells are not hypoxic, as stabilized HIF will compete with your PROTAC for the VHL binding site, dampening the signal.

References
  • Promega Corporation. NanoBRET® VHL and CRBN Ternary Complex Starter Kits. Retrieved from 6

  • Riching, K. M., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology. Retrieved from 7

  • o2h Discovery. (2024). Characterising PROTAC ternary complex formation using SPR. Retrieved from 8

  • Roy, M. J., et al. (2023). Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation. PMC. Retrieved from 2

  • BMG Labtech. Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation. Retrieved from 5

Sources

The War of the Ligands: A Comparative Guide to E3 Ligase Recruiters in TPD

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Landscape of TPD

Targeted Protein Degradation (TPD) has shifted the paradigm of drug discovery from "occupancy-driven" inhibition to "event-driven" elimination. At the heart of every PROTAC (Proteolysis Targeting Chimera) lies a critical strategic choice: Which E3 ligase should be recruited?

While the human genome encodes over 600 E3 ligases, the field is currently dominated by two giants: Cereblon (CRBN) and von Hippel-Lindau (VHL) .[1] Choosing between them is not merely a matter of preference but a calculated decision involving physicochemical properties, tissue expression, and patent landscapes.

This guide provides an objective, data-driven comparison of these ligands, supported by self-validating experimental protocols to help you make the right choice for your degrader campaigns.

Comparative Analysis: CRBN vs. VHL vs. Alternatives[2][3]

The Physicochemical Battlefield ("The Rule of 5")

The primary differentiator between CRBN and VHL ligands is their consumption of "Chemical Space." PROTACs are inherently large molecules (often >800 Da). Therefore, the size and lipophilicity of the E3 ligand directly impact the oral bioavailability and cell permeability of the final chimera.

Table 1: Physicochemical & Functional Comparison of Key E3 Ligands

FeatureCereblon (CRBN) LigandsVHL LigandsIAP Ligands
Representative Ligands Thalidomide, Lenalidomide, PomalidomideVH032, VH298LCL161, Bestatin
Molecular Weight (Da) Low (~260)High (~400–450)Medium (~300–400)
TPSA (Ų) Low (< 90)High (> 130)Medium
Chemical Space Impact Minimal. Leaves "budget" for large linkers/warheads.High. Consumes significant MW/TPSA budget.Moderate.
Selectivity Moderate. Known "molecular glue" off-target effects (e.g., IKZF1/3).High. Very specific for VHL; fewer neo-substrate artifacts.Moderate. Can induce self-degradation of cIAP.
Tissue Expression Ubiquitous; high in hematopoietic cells.Ubiquitous; often complementary to CRBN.High in tumor tissues.
Primary Risk Teratogenicity; degradation of neo-substrates (GSPT1).Poor cell permeability due to high TPSA/MW.Toxicity via NF-κB pathway activation.
Mechanism of Action: The Ternary Complex

The efficiency of degradation depends on the formation of a productive Ternary Complex (Target-PROTAC-E3).

TernaryComplex PROTAC PROTAC Molecule POI Protein of Interest (POI) PROTAC->POI Warhead Bind E3 E3 Ligase (CRBN/VHL) PROTAC->E3 Ligand Bind Complex Productive Ternary Complex POI->Complex E3->Complex Ub Ubiquitination (Poly-Ub) Complex->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Recognition

Figure 1: The Ternary Complex formation mechanism. A stable, cooperative complex is often required for efficient ubiquitination.

Experimental Validation: The Self-Validating Protocol

To objectively select a ligand, you must measure its binding affinity in your specific context. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard for this, offering high sensitivity and resistance to compound autofluorescence.

Protocol: TR-FRET E3 Ligase Binding Assay

Objective: Determine the IC50/Ki of a novel PROTAC or ligand against the E3 ligase (CRBN or VHL) by displacing a fluorescent tracer.

Mechanism:

  • Donor: Terbium (Tb)-labeled antibody recognizing the E3 ligase tag (e.g., Tb-anti-GST or Tb-anti-His).

  • Acceptor: Fluorescent tracer (e.g., BODIPY-labeled Thalidomide or FAM-labeled VHL peptide).

  • Signal: High FRET signal when tracer binds. Signal decreases as your test compound displaces the tracer.

Materials
  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT (Freshly added).

  • Protein: Recombinant CRBN-DDB1 (His-tagged) or VHL-ElonginB-ElonginC (GST-tagged).

  • Tracer: Cy5-Thalidomide (for CRBN) or FAM-HIF1α peptide (for VHL).

  • Detection: Tb-anti-His or Tb-anti-GST antibody.

  • Plate: 384-well low-volume white/black microplate.

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare 100x compound stocks in DMSO (10-point dose response).

    • Dilute to 4x working concentration in Assay Buffer (Final DMSO < 1%).

  • Protein/Antibody Mix (2x):

    • Prepare a solution containing the E3 ligase (e.g., 5 nM final) and the Tb-labeled antibody (e.g., 2 nM final) in Assay Buffer.

    • Note: Pre-incubating protein and antibody for 30 mins ensures stable donor complex.

  • Tracer Mix (4x):

    • Prepare the fluorescent tracer at 4x the Kd concentration (determined in prior titration).

  • Assay Assembly:

    • Add 5 µL Compound (4x).

    • Add 10 µL Protein/Ab Mix (2x).

    • Add 5 µL Tracer Mix (4x).

    • Total Volume: 20 µL.

  • Incubation:

    • Seal plate and incubate at Room Temperature for 60 minutes (Equilibrium is critical).

  • Measurement:

    • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 520 nm.[2][3]

  • Data Analysis:

    • Calculate TR-FRET Ratio:

      
      .[2]
      
    • Plot Ratio vs. Log[Compound]. Fit to Sigmoidal Dose-Response (Variable Slope) to determine IC50.

TRFRET Step1 1. Mix Tb-Antibody + E3 Ligase (Donor Complex) Step2 2. Add Fluorescent Tracer (High FRET Signal) Step1->Step2 Incubate 30 min Step3 3. Add Test Compound/PROTAC Step2->Step3 Result 4. Measure Signal Decrease (Displacement = Binding) Step3->Result Incubate 60 min

Figure 2: TR-FRET Assay Workflow for E3 Ligand Validation. A decrease in FRET signal confirms ligand binding.

Strategic Decision Framework

When should you choose CRBN over VHL? Use this logic tree to guide your selection.

DecisionTree Start Start: Select E3 Ligase Q1 Is the Target Protein (POI) Difficult to Degrade? Start->Q1 Q2 Is Oral Bioavailability Critical? Q1->Q2 No / Unknown CRBN Choose CRBN (Thalidomide/Lenalidomide) High Potency, Low MW Q1->CRBN Yes (CRBN often more potent) Q3 Does the Target have Known Neo-Substrate Risks? Q2->Q3 No (Parenteral OK) Q2->CRBN Yes (Smaller Ligand Size) Q3->CRBN No VHL Choose VHL (VH032) High Specificity, No IMiD off-targets Q3->VHL Yes (Avoid IMiD toxicity)

Figure 3: Decision Logic for E3 Ligase Selection. CRBN is preferred for potency and oral delivery; VHL is preferred for specificity.

References

  • Steinebach, C., et al. (2020). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Chemical Science. Retrieved from [Link]

  • Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS Discovery. Retrieved from [Link]

  • Frost, J., et al. (2016). BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe. ACS Chemical Biology. Retrieved from [Link]

Sources

Comparative Guide: In Vitro vs. In Vivo Efficacy of PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translational Gap

For drug development professionals, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from occupancy-driven pharmacology (inhibitors) to event-driven pharmacology (degraders). This shift fundamentally alters how efficacy is correlated between the petri dish and the living organism.

Unlike small molecule inhibitors where


 often linearly predicts in vivo receptor occupancy, PROTACs frequently exhibit a PK/PD disconnect . High in vitro potency (

) does not guarantee in vivo efficacy due to the "Hook Effect," poor permeability (Lipinski violations), and the catalytic nature of the mechanism. This guide analyzes these discrepancies and provides validated protocols to bridge the translational gap.

Part 1: The Mechanistic Disconnect

To interpret data correctly, one must understand why in vitro and in vivo behaviors diverge.

The Hook Effect (Prozone Effect)

In a closed in vitro system, excess PROTAC concentration saturates both the Target Protein (POI) and the E3 Ligase individually, preventing the formation of the productive Ternary Complex.

  • In Vitro: You see a bell-shaped dose-response curve.[1]

  • In Vivo: This is rarely observed because achieving such high saturating concentrations in tissue is difficult due to rapid clearance and distribution volume. However, it can occur in local depots (e.g., subcutaneous injection sites) or accumulation in clearance organs (liver/kidney).

Catalytic Turnover (The PK/PD Mismatch)

PROTACs are catalytic; one molecule can degrade hundreds of target proteins.

  • Consequence: In vivo efficacy often persists long after the drug has been cleared from the plasma.

  • Data Implication: Plasma PK (

    
    ) correlates poorly with efficacy. Tissue PD (protein level) is the only valid metric.
    
Mechanism & Hook Effect Visualization

The following diagram illustrates the productive ternary complex versus the non-productive "Hook" zone.

PROTAC_Mechanism cluster_productive Productive Zone (Optimal Conc.) cluster_hook Hook Effect Zone (Excess PROTAC) PROTAC PROTAC Molecule Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary + POI + E3 Binary1 Binary Complex A (PROTAC-POI only) PROTAC->Binary1 High Conc. Binary2 Binary Complex B (PROTAC-E3 only) PROTAC->Binary2 High Conc. POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ubiquitin Ubiquitination & Degradation Ternary->Ubiquitin Catalytic Turnover NoDeg NO Degradation (Steric Block) Binary1->NoDeg Binary2->NoDeg

Caption: Figure 1. The "Hook Effect" occurs when excess PROTAC saturates binding partners, preventing ternary complex formation.

Part 2: Comparative Data Analysis

The following table contrasts key PROTACs, highlighting the difference between cellular potency (


) and animal efficacy. Note the RIPK2  example, which perfectly illustrates the "Extended PD" effect where efficacy outlasts the drug's half-life.
Table 1: In Vitro vs. In Vivo Performance Metrics
CompoundTargetE3 LigaseIn Vitro Potency (

)
In Vivo Efficacy (Key Metric)PK/PD Observation
ARV-110 Androgen Receptor (AR)Cereblon~1 nM (VCaP cells)>90% tumor regression (Xenograft)Clinical Validation: PSA reduction in patients despite rapid plasma clearance.
MZ1 BRD4 (BET family)VHL100–200 nM (AML cells)Tumor regression at 12.5 mg/kg (daily)Selectivity: Degrades BRD4 preferentially over BRD2/3 in vivo due to ternary complex cooperativity.
RIPK2 PROTAC (GSK)RIPK2IAP0.4 nM (THP-1 cells)78% degradation at 48h (0.5 mg/kg single dose)Extended PD: Significant degradation persisted 48h post-dose when drug was undetectable in plasma.
dBET1 BRD4Cereblon430 nM (MV4-11 cells)40% tumor reduction (50 mg/kg bid)Poor Bioavailability: Required significantly higher doses than MZ1 due to rapid clearance/instability.

Key Takeaway: Do not optimize solely for


. A compound with a higher 

(lower potency) but better metabolic stability often outperforms a potent but unstable binder in vivo.

Part 3: Experimental Protocols

To generate the data above, specific workflows are required. Standard Western Blots often fail for in vivo PROTAC studies due to tissue heterogeneity and dynamic range issues.

Protocol A: In Vitro Time-Course Degradation (The "Gold Standard")

Purpose: To determine


, 

, and degradation kinetics.
  • Seeding: Seed cells (e.g., HEK293, HeLa) at 70% confluency in 6-well plates.

  • Treatment: Treat with PROTAC (0.1 nM – 10 µM) for 4h, 8h, and 24h .

    • Critical Step: Always include a Proteasome Inhibitor Control (e.g., Epoxomicin or MG132) to prove the mechanism is ubiquitin-dependent.

    • Critical Step: Include a "Hook Effect" control (high concentration, e.g., 10-50 µM) to verify the bell curve.

  • Lysis: Lyse in RIPA buffer supplemented with protease inhibitors andN-ethylmaleimide (NEM) (10 mM).

    • Why NEM? It inhibits Deubiquitinases (DUBs), preserving the ubiquitinated species for analysis.

  • Normalization: BCA assay is mandatory. Loading controls (Actin/GAPDH) are insufficient for quantitative PROTAC data.

  • Detection: Western Blot or capillary electrophoresis (e.g., Jess/Wes).

    • Metric: Calculate

      
       (maximum degradation relative to DMSO) and 
      
      
      
      (concentration at 50% degradation).
Protocol B: In Vivo Pharmacodynamics (Tumor/Tissue Analysis)

Purpose: To correlate plasma exposure with tissue degradation.

  • Dosing: Administer PROTAC (IV/IP/PO) to tumor-bearing mice.

  • Harvesting: Collect tumor, liver, and plasma at defined timepoints (e.g., 1h, 6h, 24h, 48h).

    • Critical Step:Flash freeze tissues in liquid nitrogen immediately (<2 mins post-euthanasia). Spontaneous ubiquitination/degradation continues post-mortem if not halted.

  • Homogenization:

    • Pulverize frozen tissue (Cryo-mill or mortar/pestle on dry ice).

    • Lyse powder in 8M Urea buffer or high-detergent RIPA.

    • Reasoning: PROTAC targets are often chromatin-bound or in complexes. Standard lysis buffers may fail to extract the remaining target, leading to a false "high degradation" readout.

  • Analysis:

    • Plasma: LC-MS/MS for drug concentration.

    • Tissue: Western Blot for Target Protein levels.[2]

  • Data Processing: Plot Plasma Concentration vs. Time (PK) overlayed with Target Protein Level vs. Time (PD). Look for the hysteresis loop (delayed effect).

Part 4: Screening Workflow Visualization

This workflow minimizes false positives by filtering for permeability and mechanism early.

Screening_Workflow cluster_1 Phase 1: Biochemical (Cell-Free) cluster_2 Phase 2: Cellular (In Vitro) cluster_3 Phase 3: In Vivo Binary Binary Binding Affinity (TR-FRET / FP) Ternary Ternary Complex Formation (AlphaLISA / TR-FRET) Binary->Ternary Select Cooperativity Permeability Cell Permeability (NanoBRET Target Engagement) Ternary->Permeability Filter High MW Degradation Degradation Potency (HiBiT / Western Blot) Permeability->Degradation Rescue Rescue Exp. (Proteasome Inhibitor + NEM) Degradation->Rescue Validate Mechanism PK PK Profiling (Clearance/Bioavailability) Rescue->PK Select Lead PD PD Efficacy (Tumor Regression/Biomarker) PK->PD Dose Selection

Caption: Figure 2. Integrated screening cascade prioritizing ternary complex formation and cell permeability before in vivo testing.

References

  • Bondeson, D. P., et al. (2015).[1][3] Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology.[3] Link

  • Mares, A., et al. (2020).[1] Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2. Communications Biology. Link

  • Zengerle, M., et al. (2015). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4.[4] ACS Chemical Biology. Link

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. Link

  • Snyder, L. B., et al. (2021). The design of ARV-110, an androgen receptor PROTAC degrader for prostate cancer.[5] ACS Medicinal Chemistry Letters. Link

Sources

A Senior Application Scientist's Guide to PROTAC Building Blocks: A Comparative Analysis of (S,R,S)-AHPC-CO-C1-NH2 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of Targeted Protein Degradation

In the landscape of modern therapeutics, the ability to modulate protein function is paramount. For decades, the dominant paradigm has been inhibition—blocking a protein's active site with a small molecule. However, this approach is limited to proteins with well-defined binding pockets and often requires high, sustained occupancy for efficacy. Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary shift from inhibition to outright elimination.[1] These heterobifunctional molecules do not block their target protein; they tag it for destruction by the cell's own machinery.[2]

A PROTAC molecule consists of three key components: a "warhead" ligand that binds to the target Protein of Interest (POI), an E3 ligase ligand, and a chemical linker that connects the two.[3] By simultaneously binding the POI and an E3 ubiquitin ligase, the PROTAC forms a ternary complex, inducing proximity between the two.[4] This hijacked E3 ligase then ubiquitinates the POI, marking it for degradation by the 26S proteasome.[5] This event-driven, catalytic mechanism allows substoichiometric amounts of a PROTAC to eliminate a substantial amount of the target protein.[1]

The choice of the E3 ligase ligand is a critical design decision that profoundly influences a PROTAC's performance.[3] While over 600 E3 ligases exist, the field has been dominated by a select few for which potent, cell-permeable small molecule ligands have been developed.[3][6] This guide provides an in-depth comparison of the widely used von Hippel-Lindau (VHL) E3 ligase building block, (S,R,S)-AHPC-CO-C1-NH2 HCl , against other prevalent E3 ligase ligands, offering researchers the data and insights needed to make informed decisions in their PROTAC design.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC_bound PROTAC PROTAC->PROTAC_bound 1. Binding E3 E3 Ubiquitin Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ub Ubiquitin (Ub) POI_Ub Poly-ubiquitinated POI Proteasome 26S Proteasome POI_Ub->Proteasome 3. Recognition Proteasome->PROTAC 5. Recycling Degraded Degraded Peptides Proteasome->Degraded 4. Degradation cluster_Ternary cluster_Ternary cluster_Ternary->Ub 2. Ubiquitination

Caption: General Mechanism of Action (MoA) for PROTACs.

Deep Dive: this compound for VHL Recruitment

This compound is a synthetic, ready-to-use building block for PROTAC development.[7][8] It consists of the core (S,R,S)-AHPC (also known as VH032-NH2) moiety, which is a potent ligand for the VHL E3 ligase, appended with a short, single-carbon linker terminating in a primary amine.[9][10][11] This amine group serves as a convenient chemical handle for conjugation to a POI ligand, typically via amide bond formation.

Structural Breakdown:

  • (S,R,S)-AHPC Moiety: This is the VHL-binding component. The specific (S,R,S) stereochemistry is crucial for high-affinity binding to the VHL substrate recognition pocket, mimicking the natural binding of Hypoxia-Inducible Factor 1α (HIF-1α).[12]

  • -CO-C1-NH2 Linker: This represents an acetamide linker. The terminal amine provides a nucleophilic site for coupling with an activated carboxylic acid on the warhead ligand. The short, one-carbon length makes it a starting point for linker optimization studies.

  • HCl Salt: The hydrochloride salt form generally enhances the solubility and stability of the amine-containing compound, improving its handling and performance in aqueous buffers during synthesis.

Why Choose a VHL-based PROTAC? The VHL E3 ligase is an attractive choice for PROTACs for several reasons:

  • Broad Expression: VHL is widely expressed across various tissues and cell types, making VHL-based PROTACs broadly applicable.[13] Studies have suggested that VHL-based degraders may be effective in a wider range of cell lines compared to those based on other ligases like Cereblon (CRBN), which can have variable expression levels.[13]

  • High-Affinity Ligands: The development of potent, non-peptidic VHL ligands like the parent structure of AHPC has been a key enabler of the PROTAC field.[12]

  • Distinctive Biology: The VHL substrate recognition pocket is well-characterized, offering opportunities for rational design and potentially leading to PROTACs with high selectivity.[]

The Alternatives: A Comparative Look at Other E3 Ligase Building Blocks

While VHL is a cornerstone of PROTAC technology, other E3 ligases provide alternative and sometimes advantageous properties. The most common alternatives are Cereblon (CRBN), Mouse Double Minute 2 (MDM2), and Inhibitors of Apoptosis Proteins (IAPs).

Cereblon (CRBN) Ligands

CRBN is arguably the most frequently used E3 ligase alongside VHL.[1] Ligands for CRBN are typically derived from the immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide.[][16]

  • Key Examples: Pomalidomide-based linkers (e.g., Pomalidomide-C2-NH2), Thalidomide-based linkers (e.g., Thalidomide-O-amido-PEG4-azide).[17][18]

  • Advantages: CRBN ligands are generally smaller and possess more favorable drug-like properties (e.g., lower molecular weight, good cell permeability) compared to VHL ligands.[] This can be a significant advantage in optimizing the overall physicochemical properties of the final PROTAC.

  • Considerations: CRBN expression can be low or absent in certain cancer cell lines, potentially limiting the utility of CRBN-based PROTACs in those contexts.[13] Furthermore, the inherent biological activity of the IMiD scaffold can lead to off-target effects on neosubstrates like IKZF1/3.[][16]

MDM2 Ligands

MDM2 was recruited in one of the first all-small-molecule PROTACs and is a key negative regulator of the p53 tumor suppressor.[19][20]

  • Key Example: Nutlin-3a is a potent inhibitor of the MDM2-p53 interaction and has been widely adapted as an MDM2-recruiting ligand for PROTACs.[19][21]

  • Advantages: Recruiting MDM2 can offer a distinct biological outcome, particularly in cancers where MDM2 is overexpressed. The mechanism of recruitment is well-understood.[22][23]

  • Considerations: MDM2-recruiting PROTACs have seen less widespread adoption compared to VHL and CRBN-based degraders. This may be due to challenges in achieving optimal ternary complex formation and the often larger size and less favorable drug-like properties of the resulting PROTACs.[3]

IAP Ligands

The Inhibitor of Apoptosis Protein (IAP) family of E3 ligases can be recruited using ligands that mimic the N-terminus of the natural IAP antagonist SMAC.

  • Key Examples: Bestatin, methylbestatin.[24]

  • Advantages: Provides another option for E3 ligase recruitment, potentially overcoming resistance or expression limitations of VHL and CRBN.

  • Considerations: The development of IAP-based PROTACs is less mature than for VHL and CRBN. The ligands are often peptidic or peptidomimetic, which can present challenges with cell permeability and pharmacokinetic properties.

Head-to-Head Comparison: Performance and Properties

The choice of E3 ligase is not arbitrary; it is a strategic decision based on the interplay between the ligase, the target protein, and the cellular context.

Feature(S,R,S)-AHPC (VHL)IMiD-based (CRBN)Nutlin-based (MDM2)
E3 Ligase von Hippel-Lindau (VHL)Cereblon (CRBN)MDM2
Typical Ligand MW Higher (~400-500 Da)Lower (~260-275 Da)Higher (~580 Da)
Expression Profile Broadly and consistently expressed.[13]Broadly expressed, but can be low or lost in some cancers.[13]Often overexpressed in tumors.
Key Advantages - Wide applicability across cell types.- High-affinity, selective binding pocket.[]- Smaller size, better drug-like properties.[]- Fast degradation kinetics.[][25]- Alternative to VHL/CRBN.- Potential synergy via p53 pathway.
Limitations - Larger, more complex ligands can negatively impact PROTAC properties.- Slower degradation kinetics.[]- Potential for IMiD-related off-target effects (e.g., on IKZF1/3).[]- Efficacy depends on CRBN expression level.[13]- Often results in large PROTACs with poor PK properties.- Less mature platform.[3]
Ternary Complex Can form highly cooperative and stable ternary complexes.Can form highly cooperative complexes; sometimes less stable but with faster turnover.[]Ternary complex formation can be challenging to optimize.

Experimental Workflows and Protocols

A rigorous, multi-step process is required to develop and validate a PROTAC. The workflow involves synthesis, biochemical validation, and cellular characterization.

PROTAC_Workflow cluster_Design Phase 1: Design & Synthesis cluster_Biochem Phase 2: Biochemical Validation cluster_Cellular Phase 3: Cellular Characterization Start Select POI & Warhead Select_E3 Choose E3 Ligase Building Block ((S,R,S)-AHPC-NH2, Pomalidomide-NH2, etc.) Start->Select_E3 Linker_Design Design Linker Strategy (Length, Composition) Select_E3->Linker_Design Synthesis Chemical Synthesis (e.g., Amide Coupling) Linker_Design->Synthesis Purification Purification & Characterization (HPLC, MS, NMR) Synthesis->Purification Ternary_Complex Ternary Complex Formation Assay (AlphaLISA, NanoBRET, SPR) Purification->Ternary_Complex Degradation Protein Degradation Assay (Western Blot, In-Cell Western) Ternary_Complex->Degradation Dose_Response Determine DC50 & Dmax Degradation->Dose_Response Selectivity Selectivity Profiling (Proteomics) Dose_Response->Selectivity Functional Functional Assays (Cell Viability, Target Engagement) Selectivity->Functional

Caption: A typical experimental workflow for PROTAC development.

Protocol 1: General Synthesis of a PROTAC via Amide Coupling

This protocol describes the coupling of a warhead containing a carboxylic acid to this compound.

Rationale: Amide bond formation is one of the most robust and common methods for conjugating the two halves of a PROTAC. Activating the carboxylic acid on the warhead with a coupling agent like HATU facilitates its reaction with the primary amine of the E3 ligase building block.

Materials:

  • Warhead-COOH (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA or TEA (3.0 eq)

  • Anhydrous DMF

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve Warhead-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF. The base (DIPEA) added in the previous step will neutralize the HCl salt in situ.

  • Add the solution of the E3 ligase building block to the activated warhead solution.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor reaction progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Dilute the mixture with DMSO/water and purify the crude product by reverse-phase preparative HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC. Confirm identity and purity by LC-MS and NMR.

Protocol 2: Western Blot for Target Protein Degradation

Rationale: Western blotting is the gold standard for quantifying the reduction of a specific protein in cell lysates. It provides direct evidence of PROTAC activity. A dose-response and time-course experiment are essential for characterizing the PROTAC's potency (DC₅₀) and maximal degradation (Dₘₐₓ).

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 µM down to 1 nM) and a vehicle control (e.g., 0.1% DMSO). For a time-course experiment, treat with a fixed concentration (e.g., 100 nM) and harvest at different time points (0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After the treatment period, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20 µg per lane), run on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) and repeat the secondary antibody incubation if using a different species.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Making the Right Choice: A Logic-Driven Approach

The selection of an E3 ligase building block is a multi-factorial decision. There is no single "best" choice for all targets. Researchers must consider the biology of their target, the desired therapeutic context, and the chemical tractability of the final PROTAC.

Decision_Tree Start Start: PROTAC Design for New POI Q1 Is CRBN expression low or lost in the target cancer/disease type? Start->Q1 VHL_Path (S,R,S)-AHPC-NH2 or other VHL ligand Q1->VHL_Path Yes CRBN_Path Pomalidomide-NH2 or other CRBN ligand Q1->CRBN_Path No Q2 Are the resulting PROTAC's physicochemical properties poor (high MW, low permeability)? VHL_Path->Q2 Q3 Are IMiD-related off-target effects a concern? CRBN_Path->Q3 Q2->CRBN_Path No, proceed with VHL Consider_CRBN Consider switching to a smaller CRBN ligand Q2->Consider_CRBN Yes Consider_VHL Consider VHL ligand despite its larger size Q3->VHL_Path Yes MDM2_Path Consider alternative ligases (e.g., MDM2, IAP) Q3->MDM2_Path No, but still no success? Consider alternatives.

Caption: Decision logic for selecting an E3 ligase building block.

Conclusion

The development of modular, high-quality building blocks like This compound has been instrumental in democratizing PROTAC technology. As a VHL-recruiting moiety, it offers broad applicability and a solid foundation for building potent and selective protein degraders. However, a deep understanding of the alternatives is crucial for navigating the complexities of PROTAC design. CRBN ligands provide a smaller, more drug-like alternative, while ligands for MDM2 and IAPs offer pathways to overcome specific challenges. By carefully considering the target biology, cellular context, and desired chemical properties, researchers can strategically select the optimal E3 ligase building block to unlock the full potential of targeted protein degradation.

References

  • Bussiere, D. E., et al. (2020). Profiling of diverse tumor types establishes the broad utility of VHL-based PROTACs and triages candidate ubiquitin ligases. bioRxiv. (URL: [Link])

  • Imaide, S., et al. (2021). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. Scientific Reports. (URL: [Link])

  • Verma, R., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. (URL: [Link])

  • Ciulli, A. (2019). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. CHIMIA International Journal for Chemistry. (URL: [Link])

  • Maple, H. J., & Ciulli, A. (2023). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents. (URL: [Link])

  • Park, S., et al. (2020). CRBN is efficiently degraded by VHL-CRBN heterodimerizing PROTACs. Scientific Reports. (URL: [Link])

  • Girardini, M., et al. (2019). Screening of VHL-CRBN hetero-PROTACs. Scientific Reports. (URL: [Link])

  • Sun, X., et al. (2019). PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective. Journal of Medicinal Chemistry. (URL: [Link])

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology - MDPI. (URL: [Link])

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC - PubMed Central. (URL: [Link])

  • Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - NIH. (URL: [Link])

  • A Novel Paradigm for Targeting Challenging Targets: Advancing Technologies and Future Directions of Molecular Glue Degraders - MDPI. (URL: [Link])

  • Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search | Journal of Chemical Information and Modeling. (URL: [Link])

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - Frontiers. (URL: [Link])

  • The hydrophobically-tagged MDM2–p53 interaction inhibitor Nutlin-3a-HT is more potent against tumor cells than Nutlin-3a - Chemical Communications (RSC Publishing). (URL: [Link])

  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination - BMG Labtech. (URL: [Link])

  • MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - MDPI. (URL: [Link])

  • A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC. (URL: [Link])

  • E3 Ligase Ligands in PROTAC - Precise PEG. (URL: [Link])

  • Utilizing natural products as new E3 ligase ligands for targeted protein degradation. (URL: [Link])

  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective - ScienceOpen. (URL: [Link])

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC. (URL: [Link])

  • Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy: advances and perspectives - PMC - PubMed Central. (URL: [Link])

Sources

Safety Operating Guide

Technical Guide: Safe Disposal & Handling of (S,R,S)-AHPC-CO-C1-NH2 HCl

[1][2]

Executive Summary & Chemical Context

(S,R,S)-AHPC-CO-C1-NH2 HCl is a specialized functionalized intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of the VHL (Von Hippel-Lindau) E3 ligase ligand conjugated to an alkyl linker with a terminal amine, stabilized as a hydrochloride salt.

Operational Reality: unlike bulk industrial solvents, this compound is a High-Potency Pharmacological Intermediate . While it may not yet appear on specific EPA "P-lists" or "U-lists" (RCRA), the precautionary principle dictates it must be handled as a toxic, bioactive organic solid .

Core Directive: The objective is not merely "disposal" but total containment and thermal destruction . Under no circumstances should this compound, or its solutions, be discharged into municipal wastewater systems, regardless of pH neutralization.

Hazard Profiling & Classification Strategy

As a research chemical, full toxicological data (LD50) is often unavailable. Therefore, we apply a Risk-Based Classification derived from its biological mechanism.

FeatureTechnical ImplicationWaste Classification
Bioactivity Binds VHL E3 ligase; alters protein degradation pathways.[1][2][3]High Potency (HPAPI) Protocol
Salt Form Hydrochloride (HCl) salt increases water solubility.[1][2]High Environmental Mobility (Do not wash down drains)
Functional Group Primary Amine (-NH2) & Organic Backbone.[1][2]Toxic Organic Solid / Corrosive
Regulatory Status Likely "Not Listed" by CAS name in RCRA.[1][2]Classify as "Hazardous Waste, Solid, N.O.S." (Not Otherwise Specified)

Decision Matrix: Disposal Workflows

The following decision tree illustrates the logic flow for determining the correct waste stream based on the physical state and concentration of the material.

Disposal_WorkflowStartWaste Generation EventStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidDebrisContaminated Debris(Gloves, Weigh Boats)StateCheck->DebrisStreamAStream A: Solid Hazardous(Incineration)Solid->StreamAPure CompoundSolventCheckSolvent Type?Liquid->SolventCheckConcCheckConcentration > 1%?Debris->ConcCheckConcCheck->StreamAGross ContaminationStreamDStream D: Solid Hazardous DebrisConcCheck->StreamDTrace ResidueStreamBStream B: Halogenated WasteSolventCheck->StreamBDCM, ChloroformStreamCStream C: Non-Halogenated WasteSolventCheck->StreamCDMSO, MeOH, Water

Figure 1: Logic flow for segregating this compound waste streams to ensure regulatory compliance and safety.

Detailed Operational Protocols

Protocol A: Solid Waste (Pure Compound)

Scenario: Expired reagent, spilled powder, or excess synthesis material.

  • Primary Containment: Transfer the solid into a screw-top glass vial or high-density polyethylene (HDPE) jar. Do not use Ziploc bags as primary containment for potent solids.

  • Secondary Containment: Place the sealed vial into a transparent, sealable plastic bag (4-mil thickness).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound"[1][2]

    • Hazard Checkbox: Toxic, Irritant.

  • Disposal Path: Place in the Solid Hazardous Waste Drum designated for High Temperature Incineration .

Protocol B: Liquid Waste (Mother Liquors & HPLC)

Scenario: Reaction mixtures, HPLC effluent, or dissolved stocks.

  • Segregation: Determine the primary solvent.

    • Halogenated: (Dichloromethane, Chloroform).

    • Non-Halogenated: (DMSO, Methanol, Ethanol, Water).

  • Accumulation: Pour into the appropriate "Satellite Accumulation Area" carboy.

  • Rinsing: Rinse the original vessel with a compatible solvent (e.g., Methanol) 3 times. Add these rinses to the waste carboy, NOT the sink.

  • Critical Note on Aqueous Waste: Even if dissolved in water/buffer, this compound must go to Chemical Waste , not sanitary sewer. The HCl salt is highly water-soluble, posing aquatic toxicity risks.

Protocol C: Contaminated Debris (Consumables)

Scenario: Pipette tips, weighing boats, gloves, paper towels.

  • Trace vs. Bulk:

    • Trace (Empty containers/tips): Dispose of in a chemically resistant biohazard-style bag or a dedicated "Solid Chemical Debris" bucket.

    • Bulk (Spill cleanup materials): Treat as Protocol A (Solid Waste) .

  • Sharps: Syringes used with this compound must go into a hard-walled Sharps Container labeled "Chemical Contaminated Sharps."

Emergency Spill Response Plan

In the event of a spill outside a fume hood, immediate action is required to prevent aerosolization of the hydrochloride salt.

Spill_ResponseAlert1. ALERTNotify PersonnelPPE2. PPE UPDouble Gloves, N95/P100, GogglesAlert->PPEContain3. CONTAINCover with Absorbent PadsPPE->ContainSolubilize4. SOLUBILIZEWet wipe with MeOH/WaterContain->SolubilizeDispose5. DISPOSEAll materials to Haz WasteSolubilize->Dispose

Figure 2: Immediate response workflow for dry powder or solution spills.

Spill Cleanup Specifics:

  • Dry Powder: Do not sweep (creates dust). Cover with a wet paper towel (dampened with water or methanol) to solubilize and capture the salt, then wipe up.

  • Decontamination: After bulk removal, wipe the surface with 10% Ethanol followed by soap and water. Bleach is not recommended as a primary cleaner for amines (risk of chloramine formation) unless specified by your specific facility officer.

References & Authority

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • National Institutes of Health (NIH). (2019). Guidelines for the Disposal of Chemical Waste. Division of Environmental Protection. [Link][2]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.